Product packaging for 3-Aminoisoquinolin-7-ol(Cat. No.:)

3-Aminoisoquinolin-7-ol

Cat. No.: B15072404
M. Wt: 160.17 g/mol
InChI Key: PGGRQFJHWJUGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Aminoisoquinolin-7-ol is a chemical compound with the molecular formula C9H8N2O. It is a solid research material that should be stored in a dark place, under an inert atmosphere, and at room temperature to maintain stability. As a functionalized isoquinoline, it serves as a versatile building block in organic synthesis and medicinal chemistry research. Isoquinoline derivatives are recognized as privileged scaffolds in drug discovery due to their broad spectrum of pharmacological activities, which can include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. Researchers value this compound for exploring structure-activity relationships and developing novel bioactive molecules. The presence of both amino and hydroxyl functional groups on the isoquinoline core allows for further chemical modifications, making it a valuable intermediate. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B15072404 3-Aminoisoquinolin-7-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-aminoisoquinolin-7-ol

InChI

InChI=1S/C9H8N2O/c10-9-4-6-1-2-8(12)3-7(6)5-11-9/h1-5,12H,(H2,10,11)

InChI Key

PGGRQFJHWJUGKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)N)O

Origin of Product

United States

Foundational & Exploratory

Potential Synthetic Pathways for 3-Aminoisoquinolin-7-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoisoquinolin-7-ol is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the isoquinoline scaffold in a wide range of biologically active molecules. The presence of both an amino and a hydroxyl group on the isoquinoline core offers multiple points for further functionalization, making it a valuable building block for the synthesis of novel drug candidates. This technical guide outlines a potential multi-step synthetic pathway for this compound, providing detailed hypothetical experimental protocols and data presentation to aid researchers in their synthetic efforts. The proposed route is based on established principles of organic synthesis and reactions of related isoquinoline derivatives.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be envisioned through a multi-step sequence starting from a commercially available substituted benzaldehyde. The key steps would involve the construction of the isoquinoline core, followed by functional group interconversions to install the desired amino and hydroxyl groups at the C3 and C7 positions, respectively.

A plausible retrosynthetic analysis suggests that this compound can be derived from a protected intermediate, such as a 7-methoxy-3-nitroisoquinoline. The methoxy group can serve as a protecting group for the phenol, and the nitro group can be reduced to the target amine in a late-stage transformation. This intermediate could be synthesized via a Bischler-Napieralski or a Pomeranz-Fritsch-Bobbitt type cyclization reaction.

The forward synthesis proposed in this guide will start from 3-methoxybenzaldehyde and proceed through the following key transformations:

  • Wittig Reaction or Horner-Wadsworth-Emmons Reaction: To form a substituted styrene derivative.

  • Azidation and Reduction: To introduce an aminoethyl side chain.

  • Acylation: To prepare the precursor for cyclization.

  • Bischler-Napieralski Cyclization: To form the dihydroisoquinoline ring.

  • Aromatization: To furnish the isoquinoline core.

  • Nitration: To introduce the nitro group at the C3 position.

  • Reduction of the Nitro Group: To yield the 3-aminoisoquinoline.

  • Demethylation: To deprotect the hydroxyl group at C7.

Below is a graphical representation of the proposed synthetic pathway.

3-Aminoisoquinolin-7-ol_Synthesis_Pathway A 3-Methoxybenzaldehyde B 3-Methoxy-β-nitrostyrene A->B Nitromethane, NH4OAc C 2-(3-Methoxyphenyl)ethanamine B->C LiAlH4 D N-(2-(3-Methoxyphenyl)ethyl)formamide C->D Ethyl Formate E 7-Methoxy-3,4-dihydroisoquinoline D->E POCl3, P2O5 F 7-Methoxyisoquinoline E->F Pd/C, Heat G 7-Methoxy-3-nitroisoquinoline F->G HNO3, H2SO4 H 7-Methoxyisoquinolin-3-amine G->H SnCl2, HCl I This compound H->I HBr or BBr3

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following sections provide detailed, hypothetical experimental procedures for each step of the proposed synthesis.

Step 1: Synthesis of 3-Methoxy-β-nitrostyrene

This step involves a Henry condensation between 3-methoxybenzaldehyde and nitromethane.

Experimental Protocol:

  • To a solution of 3-methoxybenzaldehyde (1.0 eq) in glacial acetic acid (5 M), add ammonium acetate (1.2 eq).

  • Add nitromethane (1.5 eq) to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • The precipitated yellow solid is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product can be purified by recrystallization from ethanol.

ReagentMolar Mass ( g/mol )AmountMoles
3-Methoxybenzaldehyde136.1510.0 g0.0734
Ammonium Acetate77.086.80 g0.0882
Nitromethane61.046.72 g0.1101
Product 3-Methoxy-β-nitrostyrene Theoretical Yield: 13.15 g Expected Yield: 10.5-11.8 g (80-90%)
Step 2: Synthesis of 2-(3-Methoxyphenyl)ethanamine

This step involves the reduction of the nitrostyrene to the corresponding phenethylamine.

Experimental Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (LiAlH₄) (3.0 eq) in anhydrous tetrahydrofuran (THF) (0.5 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-methoxy-β-nitrostyrene (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 3-5 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C.

  • Quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ used in grams.

  • Filter the resulting precipitate and wash it with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation under reduced pressure or by column chromatography on silica gel.

ReagentMolar Mass ( g/mol )AmountMoles
3-Methoxy-β-nitrostyrene179.1710.0 g0.0558
Lithium Aluminum Hydride37.956.35 g0.1674
Product 2-(3-Methoxyphenyl)ethanamine Theoretical Yield: 8.43 g Expected Yield: 6.3-7.2 g (75-85%)
Step 3: Synthesis of N-(2-(3-Methoxyphenyl)ethyl)formamide

This step involves the formylation of the amine.

Experimental Protocol:

  • Dissolve 2-(3-methoxyphenyl)ethanamine (1.0 eq) in an excess of ethyl formate (10 eq).

  • Reflux the mixture overnight (12-16 hours).

  • Monitor the reaction by TLC.

  • After the reaction is complete, remove the excess ethyl formate by distillation.

  • The resulting crude oil is used in the next step without further purification.

ReagentMolar Mass ( g/mol )AmountMoles
2-(3-Methoxyphenyl)ethanamine151.218.0 g0.0529
Ethyl Formate74.0839.2 g0.529
Product N-(2-(3-Methoxyphenyl)ethyl)formamide Theoretical Yield: 9.48 g Expected Yield: 8.5-9.2 g (90-97%)
Step 4: Synthesis of 7-Methoxy-3,4-dihydroisoquinoline

This step is a Bischler-Napieralski cyclization to form the dihydroisoquinoline ring.

Experimental Workflow:

Bischler_Napieralski_Workflow Start Dissolve Formamide in Acetonitrile Add_POCl3 Add POCl3 dropwise at 0°C Start->Add_POCl3 Stir_RT Stir at Room Temperature Add_POCl3->Stir_RT Reflux Reflux the Mixture Stir_RT->Reflux Quench Quench with Ice Water Reflux->Quench Basify Basify with NaOH Quench->Basify Extract Extract with Dichloromethane Basify->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify

A Technical Guide to the Spectroscopic Profile of 3-Aminoisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for spectroscopic data on 3-Aminoisoquinolin-7-ol did not yield any specific results. This suggests that the compound may be novel or not extensively characterized in publicly accessible literature. This guide will therefore focus on the closely related and well-documented compound, 3-Aminoisoquinoline . The information presented herein serves as a valuable resource for researchers and professionals working with aminoisoquinoline scaffolds.

Introduction to 3-Aminoisoquinoline

3-Aminoisoquinoline is a heterocyclic aromatic amine with the isoquinoline core structure, which is a key pharmacophore in numerous biologically active compounds.[1][2] Derivatives of 3-aminoisoquinoline have been investigated for their potential as central nervous system depressants and for their anticancer properties.[3][4] A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and the development of new derivatives.

Compound Properties:

PropertyValue
CAS Number 25475-67-6
Molecular Formula C₉H₈N₂
Molecular Weight 144.17 g/mol
Appearance Yellow solid powder[5]
Melting Point 174-178 °C

Spectroscopic Data Summary

The following sections provide a summary of the expected spectroscopic data for 3-Aminoisoquinoline. These values are based on typical ranges for aromatic amines and related heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityAssignment
~9.0 - 9.2SingletH1
~7.5 - 8.5MultipletAromatic Protons (H4, H5, H6, H7, H8)
~5.0 - 6.0Broad SingletNH₂ Protons

Note: The exact chemical shifts and multiplicities will be dependent on the solvent used. The NH₂ protons are expected to be broad and may exchange with D₂O.[1][6]

¹³C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift (δ) ppmAssignment
~150 - 155C3
~145 - 150C1
~120 - 140Aromatic CH and Quaternary Carbons

Note: The carbon attached to the amino group (C3) is expected to be significantly shielded compared to the unsubstituted isoquinoline.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Data (Predicted)

m/zInterpretation
144[M]⁺ (Molecular Ion)
117[M - HCN]⁺
116[M - H₂CN]⁺

Note: As an aromatic amine, 3-Aminoisoquinoline is expected to show a prominent molecular ion peak. Fragmentation may occur through the loss of small molecules like HCN from the heterocyclic ring.[7][8]

Infrared (IR) Spectroscopy

FTIR Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3300MediumN-H Asymmetric & Symmetric Stretch (doublet for primary amine)[9]
3100 - 3000MediumAromatic C-H Stretch[10]
1650 - 1580StrongN-H Bend (Scissoring)[6]
1600 - 1450Medium to StrongAromatic C=C and C=N Ring Stretching
1335 - 1250StrongAromatic C-N Stretch[6]
900 - 680StrongAromatic C-H Bend (Out-of-plane)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis Spectroscopy Data (Predicted)

λ_max (nm)SolventMolar Absorptivity (ε)Assignment
~220-230Ethanol/MethanolHighπ → π* transition
~270-280Ethanol/MethanolMediumπ → π* transition
~320-340Ethanol/MethanolLow to Mediumn → π* transition

Note: The absorption maxima are influenced by the solvent polarity. The amino substituent is expected to cause a bathochromic (red) shift compared to unsubstituted isoquinoline.[11][12]

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Aminoisoquinoline in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • A relaxation delay of 1-2 seconds is typically used.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A wider spectral width is required (~0 to 200 ppm).

    • A longer acquisition time and/or a higher sample concentration may be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.

  • Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for instance, m/z 40-400, using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.

Infrared (IR) Spectroscopy (FTIR-ATR)
  • Sample Preparation: Place a small amount of the solid 3-Aminoisoquinoline powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[13]

  • Background Collection: Record a background spectrum of the empty, clean ATR crystal.

  • Sample Spectrum Collection: Apply pressure to ensure good contact between the sample and the ATR crystal and collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of 3-Aminoisoquinoline in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is in the range of 1 x 10⁻⁵ M.[12]

  • Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.

  • Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a range of approximately 200-600 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and determine the molar absorptivity (ε) if the concentration is known accurately.

Synthesis and Workflow

A common route for the synthesis of 3-aminoquinolines involves the reaction of the corresponding 3-hydroxyquinoline with ammonia at elevated temperature and pressure.[14] This transformation is a key step in accessing this class of compounds.

Synthesis Workflow Diagram

Synthesis_of_3_Aminoisoquinoline Synthesis of 3-Aminoisoquinoline cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-Hydroxyisoquinoline 3-Hydroxyisoquinoline ReactionVessel High-Pressure Reactor 3-Hydroxyisoquinoline->ReactionVessel Ammonia Ammonia Ammonia->ReactionVessel 3-Aminoisoquinoline 3-Aminoisoquinoline ReactionVessel->3-Aminoisoquinoline High Temp. & Pressure (~150-300 °C)

Caption: A general workflow for the synthesis of 3-Aminoisoquinoline.

Conclusion

References

An In-depth Technical Guide to 3-Aminoisoquinolin-7-ol: Molecular Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 3-Aminoisoquinolin-7-ol is limited in publicly available scientific literature. This guide has been compiled by leveraging data from closely related analogs and established principles of organic chemistry and pharmacology. All predicted data and proposed methodologies should be experimentally verified.

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif present in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1][2] Modifications of the isoquinoline core, through the introduction of various functional groups, have led to the development of potent therapeutic agents with applications in oncology, neurology, and infectious diseases.[3][4] This guide focuses on the molecular structure, physicochemical properties, potential synthesis, and speculative biological relevance of this compound, a lesser-explored member of this important class of molecules.

Molecular Structure and Chemical Properties

This compound is a bicyclic aromatic compound featuring a pyridine ring fused to a benzene ring, with an amino group at the 3-position and a hydroxyl group at the 7-position.

Molecular Formula: C₉H₈N₂O

Molecular Weight: 160.17 g/mol

Predicted Physicochemical Properties:

PropertyPredicted Value
pKa (most acidic)~9.5 (phenolic hydroxyl)
pKa (most basic)~4.5 (amino group)
LogP~1.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds0

Note: These values are estimations based on the structure and properties of analogous compounds and should be experimentally determined.

Proposed Synthesis

A plausible synthetic route to this compound can be conceptualized by combining established methods for the synthesis of 3-aminoisoquinolines and 7-hydroxyisoquinolines. A potential retrosynthetic analysis is outlined below.

synthesis_workflow target This compound intermediate1 3-Amino-7-methoxyisoquinoline target->intermediate1 Demethylation (e.g., BBr3) intermediate2 7-Hydroxyisoquinoline target->intermediate2 Amination intermediate3 2-Cyanobenzaldehyde intermediate1->intermediate3 Cyclization with Aminoacetaldehyde derivative intermediate5 3-Aminophenol intermediate2->intermediate5 Skraup Synthesis intermediate4 Aminoacetaldehyde dimethyl acetal intermediate3->intermediate4 Precursors intermediate6 Acrolein intermediate5->intermediate6 Precursors

Figure 1: Proposed Retrosynthetic Pathways for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 7-Hydroxyisoquinoline from 3-Aminophenol (Skraup Synthesis) [5]

  • To a mixture of 3-aminophenol, glycerol, and a suitable oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate), slowly add concentrated sulfuric acid while cooling.

  • Heat the mixture cautiously under reflux for several hours.

  • After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purify the crude 7-hydroxyisoquinoline by recrystallization or column chromatography.

Step 2: Amination of 7-Hydroxyisoquinoline

A direct amination at the 3-position of 7-hydroxyisoquinoline could be challenging. A more plausible approach would involve a multi-step sequence, potentially starting from a pre-functionalized isoquinoline.

Alternative Route: From 2-Cyanobenzaldehyde [6]

  • Condense 2-cyanobenzaldehyde with an aminoacetaldehyde equivalent (e.g., aminoacetaldehyde dimethyl acetal) in the presence of a catalyst to form the isoquinoline ring. A methoxy-substituted benzaldehyde could be used to introduce the oxygen functionality at the 7-position.

  • The resulting 3-amino-7-methoxyisoquinoline can then be demethylated using a reagent like boron tribromide (BBr₃) to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings. The chemical shifts will be influenced by the electron-donating effects of the amino and hydroxyl groups. A tentative assignment is provided below.

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-18.5 - 8.7s
H-47.0 - 7.2s
H-57.6 - 7.8d
H-67.2 - 7.4dd
H-87.4 - 7.6d
NH₂5.0 - 6.0br s
OH9.0 - 10.0br s

Note: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet. Chemical shifts are referenced to TMS.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the nine carbon atoms of the isoquinoline core.

CarbonPredicted Chemical Shift (ppm)
C-1145 - 150
C-3150 - 155
C-4100 - 105
C-4a125 - 130
C-5120 - 125
C-6115 - 120
C-7155 - 160
C-8110 - 115
C-8a130 - 135
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch3200 - 3600 (broad)Phenolic hydroxyl group
N-H stretch3300 - 3500 (sharp)Primary amine
C=N stretch1620 - 1650Pyridine ring
C=C stretch1450 - 1600Aromatic rings
C-O stretch1200 - 1300Phenolic C-O bond
Mass Spectrometry

In mass spectrometry, isoquinoline alkaloids typically show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) in positive ionization mode.[7] Fragmentation patterns often involve the loss of small neutral molecules or radicals from the substituent groups.[8]

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has not been reported, the isoquinoline scaffold is a well-established pharmacophore.[1] Many isoquinoline derivatives exhibit a broad range of pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects.[9][10]

Anticancer Potential

Derivatives of 3-aminoisoquinolin-1(2H)-one have been extensively studied as potential anticancer agents.[11][12] These compounds have shown inhibitory activity against various cancer cell lines. It is plausible that this compound could serve as a scaffold for the development of novel anticancer drugs. The mechanism of action for related compounds often involves the inhibition of key signaling pathways implicated in cancer progression, such as receptor tyrosine kinases or cell cycle regulators.

cancer_signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor pi3k PI3K/Akt Pathway receptor->pi3k ras Ras/MAPK Pathway receptor->ras survival Cell Survival pi3k->survival proliferation Cell Proliferation ras->proliferation inhibitor This compound Analog inhibitor->receptor

Figure 2: Potential Inhibition of a Generic RTK Signaling Pathway.

Quantitative Data from Analogs

The following table summarizes the in vitro anticancer activity of some 3-aminoisoquinolin-1(2H)-one derivatives against various cancer cell lines. This data highlights the potential for this class of compounds.

CompoundCell LineIC₅₀ (µM)Reference
3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-oneMDA-MB-468 (Breast)< 10[11]
3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-oneMCF7 (Breast)< 10[11]
3-Aryl substituted isoquinolinonesA549 (Lung)Variable[11]
3-Aryl substituted isoquinolinonesSK-OV-3 (Ovarian)Variable[11]

Conclusion

This compound represents an intriguing yet understudied molecule within the pharmacologically significant isoquinoline family. Based on the chemistry of its structural analogs, it is predicted to be a stable, aromatic compound with potential for further functionalization. The proposed synthetic routes offer a starting point for its chemical synthesis, which would enable the experimental validation of its predicted properties and a thorough investigation of its biological activities. The rich pharmacology of related isoquinoline derivatives, particularly in the area of oncology, suggests that this compound could be a valuable building block for the development of novel therapeutic agents. Further research into this compound is warranted to unlock its full potential.

References

The Biological Activity of 3-Aminoisoquinolin-7-ol: An Unexplored Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the current understanding of the biological activity of 3-Aminoisoquinolin-7-ol. At present, there are no published studies detailing its specific pharmacological effects, mechanism of action, or quantitative biological data. Consequently, the core requirements of this technical guide—quantitative data tables, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled for this specific molecule.

While information on this compound is absent, the broader class of 3-aminoisoquinoline derivatives has attracted considerable interest in medicinal chemistry, primarily for their potential as anticancer agents and enzyme inhibitors. This suggests that this compound could be a candidate for future investigation, but any discussion of its potential activity remains speculative and would be based on the activities of related, but distinct, chemical structures.

The 3-Aminoisoquinoline Scaffold: A Privileged Structure in Drug Discovery

The isoquinoline core is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[1][2][3] The addition of an amino group at the 3-position further enhances the potential for diverse biological activities. Research into various substituted 3-aminoisoquinolines has primarily focused on their utility in oncology and as inhibitors of key cellular enzymes.

Anticancer Potential of 3-Aminoisoquinoline Derivatives

A significant body of research points to the anticancer properties of molecules containing the 3-aminoisoquinoline scaffold. For instance, derivatives of 3-aminoisoquinolin-1(2H)-one have been evaluated for their antiproliferative effects against a panel of human cancer cell lines.[4] Studies have shown that substitutions at the 3-amino group can significantly influence the potency and selectivity of these compounds. For example, 3-aryl substituted isoquinolinones have demonstrated anticancer activities comparable to the well-known chemotherapeutic agent doxorubicin against cell lines such as A549 (lung cancer), SK-OV-3 (ovarian cancer), and HCT-15 (colon cancer).[4]

Enzyme Inhibition: A Key Mechanism of Action

A prominent mechanism of action for several 3-aminoisoquinoline derivatives is the inhibition of poly(ADP-ribose) polymerase (PARP).[5][6] PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA single-strand break repair.[5] In cancer cells with deficiencies in other DNA repair pathways (such as those with BRCA mutations), inhibiting PARP can lead to synthetic lethality and cell death. Several clinically approved PARP inhibitors are used in cancer therapy, and the 3-aminoisoquinoline scaffold has been explored for the development of new PARP inhibitors.[5]

Derivatives of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides with substitutions at the 3-position have shown potent inhibitory activity against PARP1 and PARP2, with IC50 values in the nanomolar range.[5][6]

Future Directions for this compound

The absence of data on this compound presents an opportunity for novel research. The presence of a hydroxyl group at the 7-position, in addition to the amino group at the 3-position, offers unique possibilities for molecular interactions and metabolic pathways compared to other studied analogues.

A logical first step in characterizing this compound would be its chemical synthesis, followed by a broad-based screening to identify potential biological activities. An initial experimental workflow could be as follows:

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_screening Initial Biological Screening cluster_followup Follow-up Studies synthesis Chemical Synthesis of This compound purification Purification and Structural Confirmation (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) purification->cytotoxicity enzyme Enzyme Inhibition Assays (e.g., PARP, Kinases) purification->enzyme moa Mechanism of Action Studies cytotoxicity->moa enzyme->moa sar Structure-Activity Relationship (SAR) Studies moa->sar

Figure 1. Proposed initial workflow for the biological evaluation of this compound.

Conclusion

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-Aminoisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the specific compound 3-Aminoisoquinolin-7-ol did not yield any substantial scientific literature regarding its therapeutic targets or biological activity. Therefore, this guide will focus on the well-researched class of 3-aminoisoquinolin-1(2H)-one derivatives and other relevant isoquinoline compounds to provide insights into the potential therapeutic applications of this chemical scaffold for researchers, scientists, and drug development professionals.

Introduction to 3-Aminoisoquinolinone Derivatives

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. Among these, 3-aminoisoquinolin-1(2H)-one derivatives have emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents. These compounds have been shown to interact with various molecular targets implicated in cancer cell proliferation, survival, and angiogenesis. Furthermore, the broader class of isoquinoline derivatives has been investigated for its potential in treating neurodegenerative diseases due to structural similarities to known neurotoxins and their ability to modulate key pathological pathways.

This technical guide provides a comprehensive overview of the identified therapeutic targets of 3-aminoisoquinolin-1(2H)-one derivatives and other related isoquinoline compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.

Potential Therapeutic Targets in Oncology

Research into the anticancer properties of 3-aminoisoquinolin-1(2H)-one derivatives has identified several key molecular targets.

Cell Division Cycle 25 (CDC25) Phosphatases

CDC25 phosphatases are a family of dual-specificity protein phosphatases (CDC25A, CDC25B, and CDC25C) that play a crucial role in regulating the cell cycle by activating cyclin-dependent kinases (CDKs).[1] Overexpression of CDC25 phosphatases, particularly CDC25B, is observed in various human cancers and is associated with poor prognosis.[1][2] Inhibition of CDC25B represents a promising strategy for cancer therapy. Certain 3-aminoisoquinolin-1(2H)-one-based inhibitors have been identified as inhibitors of CDC25B.[3]

Estrogen Receptor α (ERα)

Estrogen Receptor α (ERα) is a key driver in the development and progression of a significant proportion of breast cancers. ERα acts as a ligand-activated transcription factor that regulates the expression of genes involved in cell proliferation and survival. Targeting ERα is a cornerstone of endocrine therapy for ER-positive breast cancer. A series of 2,3-diaryl isoquinolinone derivatives have been shown to exhibit anti-proliferative and anti-angiogenic activities through mechanisms dependent on ERα.[3]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy. Certain 2,3-diaryl isoquinolinone derivatives have demonstrated the ability to target VEGFR-2 dependent mechanisms, suggesting their potential as anti-angiogenic agents.[3]

Quantitative Data: In Vitro Anticancer Activity

The anticancer activity of a series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones was evaluated in the National Cancer Institute's (NCI) 60-cell line screen.[3][5] The data is presented as the logarithmic value of the 50% growth inhibition concentration (log GI50).

CompoundAverage log GI50Notes
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (12)-5.18Showed selectivity towards the breast cancer sub-panel and was the most potent derivative tested. Also demonstrated significant inhibition of leukemia, lung, CNS, renal, and breast cancer cell lines.[3][5]
3-(pyrazolyl-amino)isoquinolin-1(2H)-one derivativesActiveGenerally showed high activity against a wide range of cancer cell lines.[3]

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen

This protocol outlines the methodology used by the National Cancer Institute for screening compounds against a panel of 60 human cancer cell lines.[6][7]

Cell Culture and Plating:

  • The 60 human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • For screening, cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the specific cell line.

  • Plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity before the addition of test compounds.[6]

Compound Preparation and Addition:

  • Test compounds are solubilized in dimethyl sulfoxide (DMSO) at 400 times the desired final maximum test concentration.

  • At the time of the experiment, a thawed aliquot of the compound concentrate is diluted to twice the desired final maximum test concentration with complete medium.

  • Serial dilutions are performed to obtain a total of five concentrations for testing.[6]

Assay and Data Analysis:

  • After a 48-hour incubation with the test compounds, the assay is terminated by the addition of trichloroacetic acid (TCA).

  • Cells are then stained with Sulforhodamine B (SRB), a protein-binding dye.

  • Unbound dye is washed away, and the protein-bound dye is solubilized.

  • The absorbance is read at 515 nm to determine the relative cell growth.

  • The GI50 value, the concentration causing 50% growth inhibition, is calculated from the dose-response curves.[7]

CDC25B Phosphatase Inhibition Assay

This protocol describes a general method for assessing the inhibition of CDC25B phosphatase activity.[8][9]

Reagents and Materials:

  • Recombinant human CDC25B catalytic domain

  • Phosphorylated substrate (e.g., O-methyl fluorescein phosphate (OMFP) or a phosphorylated peptide)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Microplate reader for fluorescence or absorbance detection

Procedure:

  • Recombinant CDC25B is incubated with varying concentrations of the test compound in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature.

  • The enzymatic reaction is initiated by the addition of the phosphorylated substrate.

  • The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 30°C.

  • The dephosphorylation of the substrate is measured by detecting the change in fluorescence or absorbance.

  • The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined from the dose-response curves.

Estrogen Receptor α (ERα) Binding Assay

This protocol provides a general outline for a competitive binding assay to determine the affinity of test compounds for ERα.[10][11]

Reagents and Materials:

  • Recombinant human ERα

  • Radiolabeled estradiol (e.g., [3H]-17β-estradiol)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Unlabeled 17β-estradiol (for standard curve)

  • Test compounds dissolved in DMSO

  • Method to separate bound from free radioligand (e.g., hydroxylapatite or size-exclusion chromatography)

  • Scintillation counter

Procedure:

  • A constant concentration of recombinant ERα and radiolabeled estradiol are incubated with increasing concentrations of the test compound.

  • A parallel incubation is performed with unlabeled 17β-estradiol to generate a standard competition curve.

  • The reaction is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated.

  • The amount of bound radioactivity is quantified using a scintillation counter.

  • The ability of the test compound to displace the radiolabeled estradiol is used to determine its binding affinity (IC50 or Ki).

VEGFR-2 Kinase Assay

This protocol describes a typical in vitro kinase assay to measure the inhibitory activity of compounds against VEGFR-2.[12][13]

Reagents and Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase substrate (e.g., a synthetic peptide or a protein like poly(Glu, Tyr) 4:1)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl buffer containing MgCl2, MnCl2, and DTT)

  • Test compounds dissolved in DMSO

  • Method to detect phosphorylation (e.g., ADP-Glo™ Kinase Assay, ELISA, or radioactivity-based assays)

Procedure:

  • The recombinant VEGFR-2 kinase is pre-incubated with various concentrations of the test compound in the kinase assay buffer.

  • The kinase reaction is initiated by the addition of the substrate and ATP.

  • The reaction is incubated for a specific time at 30°C to allow for phosphorylation of the substrate.

  • The reaction is stopped, and the level of substrate phosphorylation is quantified using a suitable detection method.

  • The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined from the dose-response curves.

Signaling Pathway and Workflow Diagrams

CDC25B_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulation CDK1_CyclinB CDK1/Cyclin B (Inactive) CDK1_CyclinB_active CDK1/Cyclin B (Active) Inhibitory_Phosphate Inhibitory Phosphate CDK1_CyclinB->Inhibitory_Phosphate G2_M_Transition G2/M Transition CDK1_CyclinB_active->G2_M_Transition CDC25B CDC25B CDC25B->CDK1_CyclinB_active Dephosphorylates 3_Aminoisoquinolinone 3-Aminoisoquinolinone Derivative 3_Aminoisoquinolinone->CDC25B Inhibits

Caption: CDC25B-mediated activation of CDK1/Cyclin B and its inhibition.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization VEGFR2->Dimerization 3_Aminoisoquinolinone 3-Aminoisoquinolinone Derivative 3_Aminoisoquinolinone->VEGFR2 Inhibits Kinase Activity Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Autophosphorylation->Downstream_Signaling Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis

Caption: VEGFR-2 signaling pathway and its inhibition in angiogenesis.

Experimental_Workflow Start Start: Compound Library Primary_Screen Primary Screen (e.g., NCI-60 at single high dose) Start->Primary_Screen Hit_Identification Hit Identification (Compounds showing significant activity) Primary_Screen->Hit_Identification Dose_Response Dose-Response Studies (Determine GI50/IC50 values) Hit_Identification->Dose_Response Target_Based_Assays Target-Based Assays (e.g., CDC25B, ERα, VEGFR-2) Dose_Response->Target_Based_Assays Lead_Optimization Lead Optimization (SAR studies) Target_Based_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (Xenograft models) Lead_Optimization->In_Vivo_Studies End End: Preclinical Candidate In_Vivo_Studies->End

Caption: General workflow for anticancer drug discovery.

Potential Therapeutic Targets in Neurodegenerative Diseases

The isoquinoline scaffold is also of interest in the context of neurodegenerative diseases, particularly Parkinson's disease. This interest stems from the structural similarity of some isoquinoline derivatives to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively destroys dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.

Mitochondrial Complex I (NADH:ubiquinone oxidoreductase)

Mitochondrial dysfunction, specifically the inhibition of complex I of the electron transport chain, is a key pathological feature of Parkinson's disease. Several isoquinoline derivatives have been shown to be potent inhibitors of mitochondrial complex I.[14]

Quantitative Data: Mitochondrial Complex I Inhibition

The inhibitory activity of various isoquinoline derivatives against mitochondrial complex I from rat forebrain has been determined.[14]

CompoundIC50 (mM)
N-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline0.36
6-methoxy-1,2,3,4-tetrahydroisoquinoline0.38
1-methyl-4-phenylpyridinium ion (MPP+) (Reference)4.1
1,2,3,4-Tetrahydroisoquinoline~22

Experimental Protocol: Mitochondrial Complex I Inhibition Assay

This protocol provides a general method for measuring the inhibition of mitochondrial complex I activity.[14][15]

Reagents and Materials:

  • Isolated mitochondria or sub-mitochondrial particles (SMPs)

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Coenzyme Q1 (Ubiquinone-1) or other electron acceptors (e.g., decylubiquinone)

  • Assay buffer (e.g., phosphate buffer with MgCl2)

  • Test compounds dissolved in a suitable solvent

  • Spectrophotometer

Procedure:

  • Isolated mitochondria or SMPs are pre-incubated with various concentrations of the test compound in the assay buffer.

  • The reaction is initiated by the addition of NADH.

  • The activity of complex I is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • The rate of NADH oxidation is calculated from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor.

  • IC50 values are calculated from the dose-response curves.

Conclusion

While specific data on this compound remains elusive, the broader class of 3-aminoisoquinolin-1(2H)-one and other isoquinoline derivatives presents a rich field for therapeutic exploration. In oncology, these compounds offer the potential to target key pathways in cell cycle regulation and angiogenesis through the inhibition of CDC25B, ERα, and VEGFR-2. In the realm of neurodegenerative diseases, their ability to inhibit mitochondrial complex I suggests a possible role in modulating the pathology of conditions like Parkinson's disease. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of the isoquinoline scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of novel and effective therapies.

References

An In-depth Technical Guide to 3-Aminoisoquinolin-7-ol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a prominent heterocyclic motif found in a multitude of biologically active compounds. Among these, derivatives of 3-aminoisoquinolin-7-ol and its analogs have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds have shown promise as potent inhibitors of various enzymes, including kinases and poly (ADP-ribose) polymerase (PARP), and have demonstrated significant potential in oncology and beyond. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and their analogs. It includes a compilation of quantitative pharmacological data, detailed experimental protocols for their synthesis and evaluation, and visual representations of the key signaling pathways they modulate.

Introduction

Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of many natural alkaloids and synthetic molecules with significant therapeutic value. The 3-aminoisoquinoline moiety, in particular, has proven to be a versatile pharmacophore. The addition of a hydroxyl group at the 7-position, creating the this compound core, further enhances the potential for molecular interactions and allows for a wide range of structural modifications.

This guide will delve into the technical aspects of this compound class, focusing on derivatives that have been investigated for their potential as anticancer agents. We will explore their interactions with key cellular targets and the downstream effects on critical signaling pathways.

Synthesis of 3-Aminoisoquinoline Derivatives

The synthesis of 3-aminoisoquinoline derivatives can be achieved through various chemical routes. A common strategy involves the construction of the isoquinoline core followed by the introduction of the amino group at the 3-position.

General Synthetic Protocol

A frequently employed method for the synthesis of 3-aminoisoquinolin-1(2H)-ones starts from 2-(cyanomethyl)benzoic acid. This approach allows for the variation of substituents on the 3-amino group. The general scheme involves the cyclization of the starting material to form the isoquinolinone ring, followed by functionalization.

For the synthesis of N-substituted 3-aminoisoquinolines, a Buchwald-type coupling reaction can be utilized, employing benzophenone imine as an ammonia surrogate to introduce the amino group at the 3-position of the isoquinoline ring. This method is advantageous as it helps to avoid double arylation. The resulting imine intermediates are then readily hydrolyzed to yield the desired 3-aminoisoquinoline derivatives[1].

Another approach involves the Suzuki coupling to introduce various aryl or heteroaryl groups at different positions of the isoquinoline core, followed by the introduction of the amino group[1].

For the synthesis of 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, a key lead compound with significant anticancer activity, a two-step process is often employed. This involves the reaction of a suitable isoquinoline precursor with a thiazole-containing reactant[2][3][4].

Biological Activities and Therapeutic Potential

Derivatives of this compound and its analogs exhibit a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of 3-aminoisoquinoline derivatives against a wide range of cancer cell lines.

Several 3-aminoisoquinoline derivatives have been identified as potent inhibitors of protein kinases and phosphatases, which are critical regulators of cell signaling and are often dysregulated in cancer.

  • PDGF-RTK Inhibition: A series of 3-substituted quinoline derivatives have shown potent inhibition of platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK). Notably, compounds with 6,7-dimethoxy substitution on the quinoline ring and a lipophilic group at the 3-position exhibited IC50 values in the low nanomolar range[5].

  • Cdc25B Phosphatase Inhibition: Certain 3-(hetaryl/aryl)amino or 3-benzylamino substituted isoquinolin-1-one scaffolds have been identified as inhibitors of the dual-specificity phosphatase Cdc25B, with IC50 values ranging from 0.77 to 13.66 μM[6].

PARP inhibitors represent a significant class of targeted cancer therapies, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The mechanism of action involves blocking the repair of DNA single-strand breaks, which leads to the accumulation of double-strand breaks during replication. In cancer cells with impaired homologous recombination, these double-strand breaks cannot be repaired, leading to cell death[7][8][9]. Several 3-aminoisoquinoline derivatives have been designed and synthesized as potent PARP inhibitors. The design of these inhibitors often mimics the nicotinamide moiety of the NAD+ substrate to interact with the PARP enzyme[10].

Inhibitor of Apoptosis Proteins (IAPs) are key regulators of programmed cell death. Overexpression of IAPs is a common mechanism by which cancer cells evade apoptosis. Certain isoquinoline derivatives have been shown to act as IAP inhibitors, promoting apoptosis in cancer cells. For instance, two novel isoquinoline derivatives, B01002 and C26001, displayed significant antiproliferative and proapoptotic activity in SKOV3 ovarian cancer cells, with IC50 values of 7.65 and 11.68 µg/mL, respectively. In vivo studies showed that these compounds inhibited tumor growth by 99.53% and 84.23%, respectively, by downregulating IAPs and activating caspase-3 and PARP[11].

Quantitative Pharmacological Data

The following tables summarize the quantitative data for the biological activity of selected 3-aminoisoquinoline derivatives and their analogs.

Compound IDTargetAssayIC50 / GI50 / TGI / LC50Cell Line(s)Reference
3-Aryl substituted isoquinolinones -Anticancer ScreenMean IC50: 0.046 μMNCI-60[6]
2,3-diaryl isoquinolinone derivatives ERα, VEGFR-2Antiproliferative Assay-MCF-7[6]
3-(hetaryl/aryl)amino/3-benzylamino isoquinolin-1-ones Cdc25BPhosphatase InhibitionIC50: 0.77 - 13.66 μM-[6]
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (12) -Anticancer Screenavg lg GI50: -5.18NCI-60[6]
lg TGI: -4.1
lg LC50 > -4.0
B01002 IAPAntiproliferative AssayIC50: 7.65 µg/mLSKOV3[11]
C26001 IAPAntiproliferative AssayIC50: 11.68 µg/mLSKOV3[11]
Compound IDIn Vivo ModelEfficacyReference
B01002 Xenograft mouse model (SKOV3)Tumor Growth Inhibition: 99.53%[11]
C26001 Xenograft mouse model (SKOV3)Tumor Growth Inhibition: 84.23%[11]

Key Signaling Pathways

This compound derivatives and their analogs exert their biological effects by modulating several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common event in many cancers. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt then phosphorylates a variety of downstream targets, including mTOR, leading to increased protein synthesis and cell survival[6][12][13][14][15].

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition.

IAP-Mediated Apoptosis Regulation

Inhibitor of Apoptosis (IAP) proteins block apoptosis by inhibiting caspases. Smac/DIABLO, a mitochondrial protein released during apoptosis, antagonizes IAPs, thereby promoting cell death. IAP inhibitors, including certain isoquinoline derivatives, mimic the action of Smac/DIABLO, leading to the activation of caspases and apoptosis[1][11][16][17][18].

IAP_Apoptosis_Pathway ApoptoticStimulus Apoptotic Stimulus Mitochondria Mitochondria ApoptoticStimulus->Mitochondria Smac Smac/DIABLO Mitochondria->Smac releases IAP IAP Smac->IAP inhibits Caspases Caspases IAP->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis Inhibitor Isoquinoline Derivative (IAP Inhibitor) Inhibitor->IAP inhibits VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 inhibits ERa_Signaling_Pathway Estrogen Estrogen ERa ERα Estrogen->ERa Dimerization Dimerization ERa->Dimerization conformational change HSP90 HSP90 HSP90->ERa stabilizes (inactive) Nucleus Nucleus Dimerization->Nucleus translocation ERE Estrogen Response Element (ERE) Dimerization->ERE binds Transcription Gene Transcription ERE->Transcription Inhibitor Isoquinoline Derivative Inhibitor->ERa antagonizes Experimental_Workflow Synthesis Chemical Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification PrimaryScreen Primary Screening (e.g., NCI-60) Purification->PrimaryScreen HitIdentification Hit Identification PrimaryScreen->HitIdentification SecondaryAssays Secondary Assays (e.g., Kinase, PARP, IAP) HitIdentification->SecondaryAssays Active Compounds LeadOptimization Lead Optimization (SAR Studies) SecondaryAssays->LeadOptimization LeadOptimization->Synthesis New Analogs InVivo In Vivo Studies (Xenograft Models) LeadOptimization->InVivo Preclinical Preclinical Candidate InVivo->Preclinical

References

Methodological & Application

Application Note: Purification of 3-Aminoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides detailed protocols for the purification of 3-Aminoisoquinolin-7-ol, a polar aromatic heterocyclic compound. Due to the presence of both a basic amino group and an acidic hydroxyl group, this molecule presents unique challenges, including potential for oxidation and amphoteric behavior. This document outlines three common purification techniques: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). As specific experimental data for this compound is not widely published, the following protocols and data are based on established chemical principles for molecules with similar functional groups.

Overview of Purification Strategies

The purification strategy for this compound must account for its high polarity and its susceptibility to oxidation, which can lead to discoloration of the final product. The choice of method depends on the initial purity of the crude material, the required final purity, and the scale of the purification.

Key Considerations:

  • Polarity: The molecule's polar nature necessitates the use of polar solvents for dissolution and chromatography.

  • Amphoteric Nature: The presence of both an acidic phenol and a basic amine means that pH control can be crucial, especially in HPLC, to ensure consistent retention and peak shape.

  • Oxidation: Aminophenol moieties can be sensitive to air and light. It is advisable to handle the compound efficiently and consider storing the final product under an inert atmosphere (e.g., nitrogen or argon).

Comparison of Purification Methods

The following table summarizes hypothetical, yet realistic, outcomes for the purification of a crude sample of this compound.

Purification MethodStarting Purity (%)Final Purity (%)Typical Recovery (%)Key Applications & Notes
Recrystallization85 - 90> 9870 - 85Ideal for large quantities (>1 g) and removing major impurities. Method is highly dependent on finding a suitable solvent system.
Flash Column Chromatography70 - 90> 9560 - 80Good for moderate scales (50 mg - 5 g) and separating compounds with different polarities. Requires optimization of the mobile phase.
Preparative HPLC90 - 95> 99.540 - 70Best for achieving very high purity on small to medium scales (< 1 g). Ideal for final purification of reference standards or drug candidates.

Experimental Protocols

Method 1: Recrystallization

This method is effective for removing impurities with different solubility profiles from the target compound. A mixed solvent system is often required for polar molecules like this compound.

Protocol:

  • Solvent Screening:

    • Place ~10-20 mg of crude material into several test tubes.

    • Add a few drops of different solvents (e.g., water, ethanol, methanol, ethyl acetate, acetone) to each tube.

    • Observe solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.

    • Heat the tubes that showed poor room temperature solubility. An ideal solvent will fully dissolve the compound upon heating.

    • Allow the heated solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a promising solvent.

    • For this compound, a methanol/water or ethanol/water system is a good starting point.

  • Recrystallization Procedure (Methanol/Water System):

    • Place the crude this compound into an Erlenmeyer flask.

    • Add the minimum amount of hot methanol required to just dissolve the solid completely. Add the solvent in small portions while the flask is gently heated on a hot plate.

    • Once dissolved, remove the flask from the heat.

    • Slowly add water dropwise until the solution becomes faintly cloudy (the cloud point).

    • Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture (the same methanol/water ratio).

    • Dry the crystals under vacuum to remove residual solvent.

Method 2: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase. For an amino-containing compound, adding a basic modifier to the mobile phase can prevent peak tailing on silica gel.

Protocol:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a chamber containing a test eluent system. A good starting point is 95:5 dichloromethane:methanol.

    • Visualize the plate under UV light.

    • Adjust the solvent polarity to achieve an Rf value of ~0.2-0.4 for the target compound. If streaking is observed, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent. A system of 94:5:1 Dichloromethane:Methanol:Triethylamine is a plausible eluent.

  • Column Preparation and Loading:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, with a layer of sand on top to protect the surface.

    • Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent like methanol.

    • Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent to dryness.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow.

    • Collect fractions in test tubes.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Method 3: Preparative HPLC

Reversed-phase HPLC is ideal for achieving the highest purity. The method separates compounds based on their hydrophobicity.

Protocol:

  • System Parameters:

    • Column: C18, 5-10 µm particle size (e.g., 250 x 21.2 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid or 10 mM Ammonium Acetate (the buffer is critical for good peak shape).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Detector: UV, at a wavelength of maximum absorbance for the compound (e.g., 254 nm or 280 nm).

  • Method Development:

    • On an analytical scale HPLC, inject a small sample and run a scout gradient (e.g., 5% to 95% B over 15 minutes) to determine the retention time of the compound.

    • Optimize the gradient to achieve good separation between the target compound and any impurities. A typical gradient might be 10-50% Acetonitrile over 20-30 minutes.

  • Preparative Run:

    • Dissolve the sample in a suitable solvent (e.g., a small amount of DMSO or methanol, diluted with Mobile Phase A) and filter through a 0.45 µm syringe filter.

    • Inject the sample onto the preparative column.

    • Run the optimized gradient method.

    • Collect fractions corresponding to the main product peak.

    • Confirm the purity of the fractions using analytical HPLC.

    • Combine the pure fractions and remove the organic solvent (acetonitrile/methanol) via rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a pure solid.

Visualized Workflows and Setups

Purification_Workflow crude Crude this compound scale Assess Scale & Purity Requirement crude->scale recrystallization Recrystallization scale->recrystallization > 1g scale Good initial purity flash_chrom Flash Chromatography scale->flash_chrom 50mg - 5g scale Moderate purity needed prep_hplc Preparative HPLC scale->prep_hplc < 1g scale High purity needed good_product Good Purity Product (>95%) recrystallization->good_product flash_chrom->good_product pure_product Pure Product (>99.5%) prep_hplc->pure_product good_product->prep_hplc Further Purification

Caption: General purification workflow decision matrix.

Column_Chromatography Flash Chromatography Setup cluster_0 cluster_1 solvent Eluent Reservoir column Glass Column (Packed with Silica Gel) solvent->column pressure Pressure Source (Air/N2) pressure->solvent Pushes Eluent stopcock Stopcock column->stopcock sample Sample Band sand Sand silica Silica Gel frit Frit/Cotton Plug collection Fraction Collector / Test Tubes stopcock->collection Controls Flow

Caption: Diagram of a typical flash chromatography setup.

HPLC_Principle cluster_column HPLC Column start Mobile Phase (Polar) injection Sample Injection (Mixture) start->injection column Inlet C18 Stationary Phase (Non-Polar) Outlet injection->column:f0 detector UV Detector column:f2->detector p1_path Compound A (More Polar) Elutes Faster end Waste / Fraction Collection detector->end p1 A p2 B p2_path Compound B (Less Polar) Elutes Slower

Caption: Principle of reversed-phase HPLC separation.

Application of 3-Aminoisoquinolin-7-ol in Kinase Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available scientific literature does not contain specific data on the direct application of 3-Aminoisoquinolin-7-ol in kinase inhibition assays. The following application notes and protocols are based on the activities of structurally related isoquinoline derivatives and general practices in kinase inhibitor profiling. Researchers should validate these methodologies for their specific experimental context.

Introduction

This compound is a heterocyclic organic compound belonging to the isoquinoline family. While direct evidence of its kinase inhibitory activity is not currently documented, the isoquinoline scaffold is a well-established pharmacophore in the development of kinase inhibitors. Derivatives of isoquinoline have been shown to target a variety of kinases by competing with ATP for binding to the enzyme's active site, thereby modulating cellular signaling pathways implicated in diseases such as cancer and inflammatory disorders. This document provides a generalized framework for evaluating the potential of this compound as a kinase inhibitor.

Mechanism of Action

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signal transduction. Many kinase inhibitors, including those with an isoquinoline core, act as competitive inhibitors at the ATP-binding site of the kinase domain. The planar aromatic structure of the isoquinoline ring can engage in hydrophobic and pi-stacking interactions within the active site, while the amino and hydroxyl groups of this compound could potentially form hydrogen bonds with key amino acid residues, contributing to its binding affinity and inhibitory potency.

Data Presentation: Hypothetical Kinase Inhibition Profile

The following table summarizes hypothetical quantitative data for this compound against a panel of selected kinases, as would be determined in biochemical assays. This data is for illustrative purposes only.

Kinase TargetAssay TypeATP Concentration (µM)IC50 (nM)
Kinase AADP-Glo10150
Kinase BHTRF15800
Kinase CADP-Glo25>10,000
Kinase DHTRF10450
Kinase EADP-Glo502,500

Experimental Protocols

Detailed methodologies for two common kinase inhibition assays are provided below. These protocols can be adapted for screening this compound against a panel of kinases.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[1][2][3][4][5]

Materials:

  • This compound (test compound)

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (specific to the kinase)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound dilution or vehicle control (e.g., DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide the luciferase and luciferin for the detection reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

HTRF® kinase assays are based on the detection of a phosphorylated substrate using two fluorescently labeled antibodies, leading to a FRET signal upon binding.[6][7][8][9][10]

Materials:

  • This compound (test compound)

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • HTRF® KinEASE™ Kit (Cisbio) or equivalent, containing:

    • Europium cryptate-labeled anti-phospho-specific antibody (donor)

    • XL665-labeled streptavidin (acceptor)

  • Kinase reaction buffer

  • HTRF® detection buffer

  • White, low-volume 384-well assay plates

  • HTRF®-compatible plate reader

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.

  • Kinase Reaction Setup:

    • Add 2 µL of the test compound dilution or vehicle control to the wells of a 384-well plate.

    • Add 4 µL of a solution containing the kinase and the biotinylated substrate peptide in kinase reaction buffer.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in kinase reaction buffer.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Add 10 µL of the HTRF® detection mix (containing the europium-labeled antibody and XL665-labeled streptavidin in detection buffer) to each well to stop the reaction and initiate the detection process.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Measure the HTRF® signal (emission at 665 nm and 620 nm with excitation at 320 nm) using a compatible plate reader.

  • Data Analysis: Calculate the HTRF® ratio (665 nm / 620 nm * 10,000) and then the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways

Many kinase inhibitors target key nodes in cellular signaling cascades that are often dysregulated in disease. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways are two such critical pathways.

MAPK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates

Caption: The MAPK signaling cascade.

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt signaling pathway.

Experimental Workflow

The general workflow for screening a compound like this compound in a kinase inhibition assay is depicted below.

Kinase_Inhibition_Workflow Start Start: Compound Dilution Assay Assay Plate Setup: Add Compound, Kinase, Substrate Start->Assay Reaction Initiate Kinase Reaction (Add ATP) & Incubate Assay->Reaction Stop Stop Reaction & Add Detection Reagents Reaction->Stop Read Read Plate (Luminescence or HTRF) Stop->Read Analysis Data Analysis: % Inhibition, IC50 Read->Analysis Screening_Cascade Primary Primary Screen: Single Concentration vs. Kinase Panel Dose Dose-Response Assay: Determine IC50 for Active Compounds Primary->Dose Hits Selectivity Selectivity Profiling: Screen Hits against a Broader Kinase Panel Dose->Selectivity Potent Inhibitors Cellular Cell-Based Assays: Target Engagement & Functional Effects Selectivity->Cellular Selective Inhibitors Lead Lead Optimization Cellular->Lead Active in Cells

References

Application Notes and Protocols for 3-Aminoisoquinolin-7-ol Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for assessing the cytotoxic effects of 3-Aminoisoquinolin-7-ol. The protocols herein detail methods to quantify cell viability, distinguish between modes of cell death, and investigate potential underlying mechanisms.

Introduction

This compound is a small molecule with potential applications in drug discovery. As with any novel compound, a thorough evaluation of its cytotoxic profile is a critical first step in the development process. Cytotoxicity assays are essential for determining the concentration at which a compound induces cell death and for elucidating the mechanisms by which it does so.[1][2] This application note describes a multi-assay approach to characterize the cytotoxicity of this compound, encompassing the assessment of metabolic activity, membrane integrity, and markers of apoptosis.

Initial studies on related 3-aminoisoquinolinone derivatives have suggested potential anticancer and antiproliferative activities, making a detailed cytotoxic evaluation particularly relevant.[3] The experimental design outlined below will enable researchers to generate a robust dataset to inform further development of this compound.

Experimental Design Overview

The following workflow is recommended for a comprehensive cytotoxicity assessment of this compound.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_screening Primary Screening cluster_mechanism Mechanism of Cell Death cluster_target Potential Target Investigation A Dose-Response & Time-Course (MTT Assay) B Apoptosis vs. Necrosis (Annexin V / PI Staining) A->B If cytotoxic C Membrane Integrity (LDH Assay) A->C If cytotoxic E PARP Activity Assay (Conceptual) A->E Hypothesis-driven D Caspase Activation (Caspase-Glo 3/7 Assay) B->D If apoptotic parp_pathway Conceptual Signaling Pathway of PARP Inhibition A This compound B PARP Inhibition A->B C Impaired Base Excision Repair B->C D Accumulation of Single-Strand Breaks C->D E Replication Fork Collapse D->E F Double-Strand Breaks E->F G Apoptosis F->G

References

Application Notes and Protocols for Determining the Cell Permeability of 3-Aminoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoisoquinolin-7-ol is a small molecule belonging to the aminoisoquinoline class of compounds. While specific biological activities of the 7-hydroxy substituted variant are not extensively documented in publicly available literature, the core structure of 3-aminoisoquinoline is found in molecules investigated as inhibitors of poly (ADP-ribose) polymerase (PARP).[1][2] PARP inhibitors are a class of therapeutic agents that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[3][4][5]

For any compound to be effective as a therapeutic agent, particularly for intracellular targets like PARP, it must be able to cross the cell membrane to reach its site of action. Therefore, assessing the cell permeability of this compound is a critical step in its evaluation as a potential drug candidate. These application notes provide detailed protocols for two standard in vitro assays to determine its permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method used to predict the passive diffusion of a compound across a biological membrane.[6][7] It is a cost-effective initial screening tool to assess the likelihood of good oral absorption.[8] The assay utilizes a 96-well plate format where a filter plate is coated with a lipid solution to form an artificial membrane, separating a donor compartment (containing the test compound) from an acceptor compartment.[6]

Data Presentation

Table 1: PAMPA Permeability Classification

Permeability ClassificationApparent Permeability (Papp) (x 10⁻⁶ cm/s)
High> 1.0
Medium0.5 - 1.0
Low< 0.5

Table 2: Hypothetical PAMPA Results for this compound and Control Compounds

CompoundConcentration (µM)Incubation Time (h)Papp (x 10⁻⁶ cm/s)Permeability Classification
This compound10180.85Medium
High Permeability Control10181.52High
Low Permeability Control10180.21Low
Experimental Protocol

Materials:

  • This compound

  • PAMPA plate system (e.g., 96-well donor and acceptor plates)

  • Lecithin (e.g., from soybean)

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • High and low permeability control compounds (e.g., testosterone and hydrocortisone)

  • UV-Vis spectrophotometer or LC-MS/MS

Procedure:

  • Preparation of the Artificial Membrane: Prepare a 1% (w/v) solution of lecithin in dodecane. Using a multichannel pipette, carefully add 5 µL of the lipid solution to each well of the donor plate filter membrane.[8]

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound and control compounds in DMSO.[9]

    • Prepare the donor solution by diluting the stock solution to a final concentration of 10 µM in PBS with 5% DMSO.[10]

    • Prepare the acceptor solution, which is PBS with 5% DMSO.

  • Assay Setup:

    • Add 300 µL of the acceptor solution to each well of the acceptor plate.[8]

    • Add 150 µL of the donor solution to each well of the donor plate.[8]

    • Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor plate's membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for 10-20 hours in a moist chamber to prevent evaporation.[8]

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method such as UV-Vis spectrophotometry or LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:

    Where:

    • V_D is the volume of the donor well

    • V_A is the volume of the acceptor well

    • A is the area of the membrane

    • t is the incubation time in seconds

    • [C_A] is the concentration of the compound in the acceptor well

    • [C_equilibrium] is the equilibrium concentration, calculated as: ([C_D] * V_D + [C_A] * V_A) / (V_D + V_A)

    • [C_D] is the concentration of the compound in the donor well

Experimental Workflow Diagram

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_membrane Prepare Artificial Membrane (Lecithin in Dodecane) load_plates Load Acceptor and Donor Plates prep_membrane->load_plates prep_solutions Prepare Donor and Acceptor Solutions prep_solutions->load_plates incubate Incubate Plate Assembly load_plates->incubate quantify Quantify Compound Concentration (UV-Vis or LC-MS/MS) incubate->quantify calculate Calculate Papp Value quantify->calculate

Caption: Workflow for the PAMPA assay.

Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[11][12] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestine, including the formation of tight junctions and the expression of various transporters.[13][14] This assay can assess both passive and active transport mechanisms.[11]

Data Presentation

Table 3: Caco-2 Permeability and Efflux Classification

Permeability ClassificationApparent Permeability (Papp A to B) (x 10⁻⁶ cm/s)
High> 1.0
Medium0.5 - 1.0
Low< 0.5
Efflux ClassificationEfflux Ratio (Papp B to A / Papp A to B)
Efflux Substrate≥ 2
Not an Efflux Substrate< 2

Table 4: Hypothetical Caco-2 Permeability Results for this compound

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux RatioPermeability ClassificationEfflux Substrate
This compoundA to B0.751.2MediumNo
B to A0.90
Atenolol (Low Permeability)A to B0.32-Low-
Antipyrine (High Permeability)A to B1.85-High-
Experimental Protocol

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Control compounds (e.g., atenolol for low permeability, antipyrine for high permeability)

  • Lucifer yellow for monolayer integrity testing

  • Transepithelial electrical resistance (TEER) meter

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM.

    • Seed cells onto Transwell inserts at an appropriate density and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.[15][16]

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of the cell monolayers. Values should be ≥ 200 Ω·cm².[17]

    • Alternatively, perform a Lucifer yellow rejection assay to confirm the integrity of the tight junctions.[16]

  • Permeability Assay (Bidirectional):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A to B) Transport:

      • Add HBSS containing 10 µM this compound to the apical (donor) side.

      • Add fresh HBSS to the basolateral (acceptor) side.

    • Basolateral to Apical (B to A) Transport:

      • Add HBSS containing 10 µM this compound to the basolateral (donor) side.

      • Add fresh HBSS to the apical (acceptor) side.

  • Incubation and Sampling:

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the acceptor compartment at various time points (e.g., 30, 60, 90, 120 minutes).

    • Replace the volume of the collected sample with fresh HBSS.

  • Quantification:

    • Determine the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio: The Papp is calculated using the following equation:

    Where:

    • dQ/dt is the steady-state flux rate of the compound across the monolayer (µmol/s)

    • A is the surface area of the membrane (cm²)

    • C_0 is the initial concentration of the compound in the donor compartment (µmol/cm³)

    The Efflux Ratio is calculated as: Papp (B to A) / Papp (A to B). An efflux ratio ≥ 2 suggests the compound is a substrate for active efflux transporters.[13][14]

Experimental Workflow Diagram

Caco2_Workflow cluster_culture Cell Culture cluster_integrity Monolayer Integrity cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts differentiate Differentiate for 21-28 Days seed_cells->differentiate check_teer Measure TEER differentiate->check_teer add_compound Add this compound to Donor Compartment check_teer->add_compound incubate_sample Incubate and Collect Samples from Acceptor Compartment add_compound->incubate_sample quantify_lcms Quantify Concentration by LC-MS/MS incubate_sample->quantify_lcms calculate_papp Calculate Papp and Efflux Ratio quantify_lcms->calculate_papp

Caption: Workflow for the Caco-2 cell permeability assay.

Potential Signaling Pathway Involvement

Should this compound exhibit PARP inhibitory activity, its primary intracellular target would be the PARP enzyme, which plays a crucial role in DNA single-strand break repair through the Base Excision Repair (BER) pathway. Inhibition of PARP in cells with deficient homologous recombination (HR) repair, often due to BRCA1/2 mutations, leads to the accumulation of double-strand breaks and subsequent cell death, a concept known as synthetic lethality.

Signaling Pathway Diagram

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage and Repair cluster_inhibition Inhibitor Action cluster_outcome Cellular Outcome dna_damage DNA Single-Strand Break parp PARP Activation dna_damage->parp ber Base Excision Repair parp->ber ssb_accumulation SSB Accumulation parp->ssb_accumulation parp_inhibitor This compound (PARP Inhibitor) parp_inhibitor->parp replication_fork_collapse Replication Fork Collapse ssb_accumulation->replication_fork_collapse dsb Double-Strand Break replication_fork_collapse->dsb cell_death Cell Death (Synthetic Lethality) dsb->cell_death hr_deficient HR Deficient Cell (e.g., BRCA1/2 mutant) hr_deficient->cell_death

Caption: PARP inhibition signaling pathway.

Conclusion

The provided protocols for the PAMPA and Caco-2 permeability assays offer a comprehensive framework for evaluating the cell permeability of this compound. The PAMPA assay serves as a rapid, initial screen for passive permeability, while the Caco-2 assay provides more detailed insights into both passive and active transport mechanisms in a biologically relevant model. The resulting data are crucial for understanding the pharmacokinetic potential of this compound and for guiding further drug development efforts, particularly if it is being investigated as a PARP inhibitor for cancer therapy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Aminoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of 3-Aminoisoquinolin-7-ol. The information is structured to address specific challenges that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A frequently employed strategy involves a multi-step synthesis beginning with the construction of a substituted isoquinoline core, followed by the introduction of the amino and hydroxyl functionalities. A plausible route is the synthesis of 7-methoxyisoquinoline, followed by amination at the 3-position, and concluding with demethylation to yield the final product.

Q2: I am observing a low yield in the initial cyclization step to form the isoquinoline ring. What are the potential causes?

A2: Low yields in Pomeranz–Fritsch–Bobbitt type cyclizations can stem from several factors. These include incomplete reaction, side-product formation due to incorrect reaction temperature, or the use of a suboptimal acid catalyst. The purity of the starting materials, such as the substituted benzaldehyde and aminoacetaldehyde acetal, is also critical.

Q3: The amination of my isoquinoline derivative is not proceeding as expected. What alternative amination methods can I consider?

A3: While direct amination of the isoquinoline ring at the 3-position can be challenging, several methods can be explored. The Chichibabin amination typically directs to the 1-position in isoquinolines[1][2][3]. A more reliable approach for 3-amination involves the introduction of a good leaving group at the 3-position, followed by a nucleophilic substitution. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful for forming C-N bonds with high yields and functional group tolerance[4][5][6][7][8]. This would typically involve synthesizing a 3-haloisoquinoline precursor.

Q4: I am struggling with the final deprotection of the 7-methoxy group. What are the common challenges and solutions?

A4: Cleavage of aryl methyl ethers can sometimes be challenging. Common issues include incomplete reaction or degradation of other functional groups on the molecule. The choice of demethylating agent is crucial. While strong acids like HBr can be effective, they may not be suitable for substrates with acid-labile groups. Alternative reagents like boron tribromide (BBr₃) are highly effective but require careful handling due to their reactivity. The reaction temperature and time should be carefully optimized to maximize yield and minimize side-product formation.

Troubleshooting Guides

Guide 1: Low Yield in 7-Methoxyisoquinoline Synthesis

This guide addresses common issues encountered during the synthesis of the 7-methoxyisoquinoline intermediate.

Observed Problem Potential Cause Recommended Solution
Low conversion of starting materials Insufficient reaction time or temperature.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gradually increase the reaction temperature in small increments.
Inactive or inappropriate acid catalyst.Ensure the acid catalyst (e.g., sulfuric acid, polyphosphoric acid) is fresh and anhydrous. Experiment with different acid catalysts to find the most effective one for your specific substrate.
Formation of multiple side products Reaction temperature is too high, leading to decomposition or side reactions.Lower the reaction temperature and extend the reaction time. Consider a stepwise approach where the intermediate imine is isolated before cyclization.
Presence of impurities in starting materials.Purify the 3-methoxybenzaldehyde and aminoacetaldehyde diethyl acetal by distillation or recrystallization before use.
Difficult purification of the product Co-elution of the product with starting materials or byproducts.Optimize the chromatography conditions (e.g., solvent system, gradient) for better separation. Consider derivatization of the product or impurities to alter their polarity.
Guide 2: Inefficient Amination at the 3-Position

This section provides troubleshooting for the introduction of the amino group at the C3 position of the isoquinoline ring. A common strategy involves nitration followed by reduction.

Observed Problem Potential Cause Recommended Solution
Low yield of 3-nitroisoquinoline Incorrect nitrating conditions.The regioselectivity of nitration can be sensitive to the reagents and conditions. Nitration of isoquinoline N-oxide is a known method to favor substitution at the 3-position. Ensure the N-oxidation of the 7-methoxyisoquinoline is complete before proceeding with nitration.
Formation of other nitro isomers.Carefully control the reaction temperature and the rate of addition of the nitrating agent. Isomer separation might be necessary using chromatography.
Incomplete reduction of the nitro group Inactive or insufficient reducing agent.Use a freshly opened or standardized reducing agent (e.g., SnCl₂, H₂/Pd-C). Increase the equivalents of the reducing agent and monitor the reaction to completion.
Catalyst poisoning.If using catalytic hydrogenation, ensure the substrate is free of impurities that could poison the catalyst (e.g., sulfur compounds).
Product degradation during workup The resulting aminoisoquinoline is sensitive to air or acidic/basic conditions.Perform the workup under an inert atmosphere. Use mild acids or bases for extraction and neutralization.

Experimental Protocols

A detailed experimental protocol for a key transformation is provided below.

Protocol: Buchwald-Hartwig Amination of a 3-Haloisoquinoline Derivative

This protocol describes a general procedure for the palladium-catalyzed amination of a 3-bromo-7-methoxyisoquinoline intermediate, which is a viable alternative for introducing the amino group at the 3-position.

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-bromo-7-methoxyisoquinoline (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the 3-amino-7-methoxyisoquinoline.

Visualizations

Synthesis_Workflow cluster_part1 Part 1: Isoquinoline Core Synthesis cluster_part2 Part 2: Amination at C3 cluster_part3 Part 3: Deprotection start 3-Methoxybenzaldehyde + Aminoacetaldehyde diethyl acetal step1 Pomeranz–Fritsch–Bobbitt Reaction start->step1 intermediate1 7-Methoxyisoquinoline step1->intermediate1 step2 N-Oxidation intermediate1->step2 step3 Nitration step2->step3 step4 Reduction of Nitro Group step3->step4 intermediate2 3-Amino-7-methoxyisoquinoline step4->intermediate2 step5 Demethylation (e.g., BBr3) intermediate2->step5 final_product This compound step5->final_product

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Logic start Low Yield Observed q1 Which step shows low yield? start->q1 step_cyclization Cyclization q1->step_cyclization Cyclization step_amination Amination q1->step_amination Amination step_deprotection Deprotection q1->step_deprotection Deprotection sol_cyclization1 Check catalyst activity step_cyclization->sol_cyclization1 sol_cyclization2 Optimize temperature step_cyclization->sol_cyclization2 sol_cyclization3 Purify starting materials step_cyclization->sol_cyclization3 sol_amination1 Confirm N-oxidation step_amination->sol_amination1 sol_amination2 Optimize nitration conditions step_amination->sol_amination2 sol_amination3 Consider alternative amination (e.g., Buchwald-Hartwig) step_amination->sol_amination3 sol_deprotection1 Use fresh demethylating agent step_deprotection->sol_deprotection1 sol_deprotection2 Optimize reaction time/temp step_deprotection->sol_deprotection2 sol_deprotection3 Perform under inert atmosphere step_deprotection->sol_deprotection3

Caption: Troubleshooting decision tree for low yield issues.

References

Overcoming solubility issues of 3-Aminoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminoisoquinolin-7-ol. The information is designed to help overcome common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic compound containing both a basic amino group and an acidic hydroxyl group, as well as a large aromatic isoquinoline core. This structure suggests that its solubility will be highly dependent on the pH of the solvent. It is expected to be poorly soluble in neutral aqueous solutions due to the relatively large, nonpolar ring system. Solubility is likely to be higher in acidic and basic solutions where the molecule can be protonated or deprotonated, respectively, to form more soluble salts. It is also expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and in lower alcohols.

Q2: I am having trouble dissolving this compound in water. What should I do?

A2: Direct dissolution in neutral water is often challenging. We recommend starting with a small amount of a polar aprotic solvent like DMSO to create a concentrated stock solution first. This stock can then be diluted into your aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect biological assays.

Q3: Can I use pH modification to improve the solubility of this compound?

A3: Yes, pH adjustment is a highly effective method. For acidic conditions (e.g., pH 2-4), the amino group will be protonated, forming a more soluble salt. For basic conditions (e.g., pH 8-10), the hydroxyl group can be deprotonated, also increasing solubility. It is crucial to determine the optimal pH for your specific experimental conditions and to ensure that the pH change does not negatively impact your downstream applications.

Q4: Are there any recommended organic solvents for this compound?

A4: Besides DMSO, other useful solvents include dimethylformamide (DMF), and lower alcohols such as ethanol and methanol. The choice of solvent will depend on the requirements of your experiment, including solvent volatility and compatibility with your assay system.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Problem: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.
  • Possible Cause 1: The final concentration of the compound in the aqueous buffer exceeds its solubility limit.

    • Solution: Decrease the final concentration of this compound in your working solution.

  • Possible Cause 2: The final concentration of DMSO is too low to maintain solubility.

    • Solution: Increase the final percentage of DMSO in your working solution, if permissible for your experiment. Always run a vehicle control with the same final DMSO concentration.

  • Possible Cause 3: The pH of the aqueous buffer is not optimal for solubility.

    • Solution: Adjust the pH of your aqueous buffer. Test a range of pH values (e.g., from 4 to 9) to find the optimal pH for solubility.

  • Possible Cause 4: The compound is crashing out of solution due to temperature changes.

    • Solution: Try gentle warming (e.g., to 37°C) of the solution. Be cautious, as prolonged heating can degrade the compound.

Problem: The compound will not dissolve even in 100% DMSO.
  • Possible Cause 1: The compound may have low intrinsic solubility even in organic solvents.

    • Solution: Try gentle heating and sonication to aid dissolution. Sonicate in a water bath for short intervals to avoid overheating.

  • Possible Cause 2: The compound may have degraded or absorbed moisture.

    • Solution: Ensure the compound has been stored correctly in a cool, dry, and dark place. If degradation is suspected, it is advisable to use a fresh batch of the compound.

Data Presentation

Table 1: Expected Solubility Behavior of this compound

Solvent TypeExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMFHighThese solvents can effectively solvate the polar functional groups and the aromatic ring system.
Lower Alcohols Ethanol, MethanolModerate to HighThe hydroxyl group of the alcohol can hydrogen bond with the amino and hydroxyl groups of the compound.
Neutral Aqueous Water, PBS (pH 7.4)LowThe nonpolar isoquinoline core limits solubility in neutral water.
Acidic Aqueous HCl (pH < 4)Moderate to HighThe basic amino group is protonated, forming a more soluble salt.
Basic Aqueous NaOH (pH > 8)Moderate to HighThe acidic hydroxyl group is deprotonated, forming a more soluble salt.
Nonpolar Organic Hexane, TolueneVery LowThe polar functional groups make it insoluble in nonpolar solvents.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weigh out the desired amount of this compound powder in a clean, dry vial.

  • Add a small volume of high-purity DMSO to the vial.

  • Vortex the vial for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, gently warm the vial in a water bath at 30-40°C for 5-10 minutes.

  • Sonicate the vial in a water bath for 5-10 minutes.

  • Repeat steps 3-5 until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: General Method for Aqueous Solution Preparation
  • Start with a concentrated stock solution of this compound in DMSO (as prepared in Protocol 1).

  • Prepare the desired aqueous buffer at the target pH.

  • While vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the desired final concentration.

  • Continuously vortex for another 1-2 minutes to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation. If a precipitate forms, refer to the troubleshooting guide.

Visualizations

G cluster_input Initial State cluster_dissolution Solubilization Workflow Compound This compound (Solid) Start Start with Small Scale Solubility Test Compound->Start AddSolvent Add Chosen Solvent (e.g., DMSO) Start->AddSolvent Vortex Vortex/Mix AddSolvent->Vortex Observe Observe for Dissolution Vortex->Observe NotDissolved Not Fully Dissolved Observe->NotDissolved No Dissolved Fully Dissolved Observe->Dissolved Yes Heat Gentle Warming (30-40°C) NotDissolved->Heat Success Solution Ready for Use Dissolved->Success Sonicate Sonication Heat->Sonicate CheckAgain Re-observe Sonicate->CheckAgain CheckAgain->NotDissolved Still not dissolved CheckAgain->Dissolved Precipitate Precipitate Forms Troubleshoot Go to Troubleshooting Guide Precipitate->Troubleshoot Success->Precipitate Upon Dilution G cluster_compound This compound cluster_properties Key Structural Features cluster_solubility Impact on Solubility Structure [Image of this compound structure] Amino Basic Amino Group (-NH2) Hydroxyl Acidic Hydroxyl Group (-OH) Ring Aromatic Isoquinoline Core AcidSol Soluble in Acidic pH (Protonation of -NH2) Amino->AcidSol BaseSol Soluble in Basic pH (Deprotonation of -OH) Hydroxyl->BaseSol PoorAqSol Poor Aqueous Solubility at Neutral pH Ring->PoorAqSol OrgSol Soluble in Polar Aprotic Solvents (e.g., DMSO) Ring->OrgSol

Optimizing Synthesis of 3-Aminoisoquinolin-7-ol: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 3-Aminoisoquinolin-7-ol. The information is presented in a user-friendly question-and-answer format, incorporating detailed experimental protocols, quantitative data summaries, and visualizations to aid in optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most promising synthetic routes for this compound are:

  • Route 1: Nitration and Subsequent Reduction. This classic route involves the nitration of a 7-hydroxyisoquinoline precursor to introduce a nitro group at the 3-position, followed by reduction of the nitro group to the desired amine.

  • Route 2: Palladium-Catalyzed Amination. This modern approach utilizes a Buchwald-Hartwig amination reaction to directly couple an amine source with a 3-halo-7-hydroxyisoquinoline precursor.

Q2: I am experiencing low yields in the nitration of 7-hydroxyisoquinoline. How can I improve this?

A2: Low yields in the nitration step are often due to a lack of regioselectivity and potential side reactions. To optimize this step, consider the following:

  • Protecting the Hydroxyl Group: The hydroxyl group at the 7-position is activating and can direct nitration to other positions. Protecting it as a methoxy or other suitable ether before nitration can improve selectivity for the 3-position.

  • Choice of Nitrating Agent: A milder nitrating agent, such as a mixture of nitric acid and acetic anhydride, may provide better control and reduce the formation of undesired isomers compared to harsher conditions like concentrated nitric acid and sulfuric acid.

  • Reaction Temperature: Carefully controlling the reaction temperature, often keeping it low (e.g., 0-10 °C), is crucial to minimize side product formation.

Q3: The reduction of the nitro group is incomplete or results in undesired byproducts. What can I do?

A3: Incomplete reduction or the formation of byproducts can be addressed by carefully selecting the reduction method and optimizing the reaction conditions.

  • Catalytic Hydrogenation: This is a clean and efficient method. Ensure the catalyst (e.g., 10% Pd/C) is active and the hydrogen pressure is adequate. The choice of solvent can also be critical; methanol or ethanol are commonly used.

  • Metal/Acid Reduction: Reagents like tin(II) chloride in hydrochloric acid are also effective. Ensure sufficient equivalents of the reducing agent and acid are used to drive the reaction to completion.

  • Monitoring the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction progress and ensure all the starting material is consumed before workup.

Q4: I am considering the Buchwald-Hartwig amination route. What are the key parameters to optimize?

A4: The success of a Buchwald-Hartwig amination depends on the careful selection of the catalyst system and reaction conditions.

  • Palladium Precursor and Ligand: The choice of palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP) is critical. The ligand plays a crucial role in the efficiency of the catalytic cycle.

  • Base: A non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are typically used.

  • Amine Source: Ammonia itself can be challenging to use. Ammonia equivalents, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), followed by hydrolysis, can be more effective.

Troubleshooting Guides

Problem 1: Low Overall Yield
Potential Cause Troubleshooting Step Expected Outcome
Inefficient NitrationProtect the 7-hydroxyl group prior to nitration. Optimize the nitrating agent and reaction temperature.Improved regioselectivity and higher yield of the desired 3-nitro-7-hydroxyisoquinoline intermediate.
Incomplete ReductionEnsure the activity of the hydrogenation catalyst or use a sufficient excess of the metal/acid reducing agent. Monitor the reaction closely.Complete conversion of the nitro intermediate to the amino product.
Catalyst Deactivation in AminationUse an appropriate ligand to stabilize the palladium catalyst. Ensure anhydrous and anaerobic reaction conditions.Increased catalyst turnover and higher yield of the aminated product.
Poor Solubility of IntermediatesScreen different solvents for each reaction step to ensure adequate solubility of reactants and intermediates.Improved reaction rates and yields.
Problem 2: Formation of Multiple Isomers during Nitration
Potential Cause Troubleshooting Step Expected Outcome
Strong Activating Effect of the Hydroxyl GroupProtect the 7-hydroxyl group as a methoxy or other ether to reduce its directing influence.Preferential nitration at the 3-position.
Harsh Reaction ConditionsUse a milder nitrating agent (e.g., HNO₃ in Ac₂O) and maintain a low reaction temperature (0-10 °C).Minimized formation of undesired nitro isomers.
Problem 3: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Step Expected Outcome
Presence of Closely Eluting ImpuritiesOptimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel).Improved separation and isolation of pure this compound.
Product InstabilityAvoid prolonged exposure to strong acids or bases during workup and purification. Use a neutral pH where possible.Minimized degradation of the final product.
Tarry Byproducts from ReductionFilter the reaction mixture thoroughly after reduction to remove catalyst or metal salts before concentration and purification.Cleaner crude product, simplifying the purification process.

Experimental Protocols

Route 1: Synthesis via Nitration and Reduction (Hypothetical Optimized Protocol)

Step 1: Protection of the Hydroxyl Group (as a Methoxy Ether)

  • To a solution of 7-hydroxyisoquinoline (1.0 eq) in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate (1.5 eq).

  • Add methyl iodide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-methoxyisoquinoline.

Step 2: Nitration of 7-Methoxyisoquinoline

  • Dissolve 7-methoxyisoquinoline (1.0 eq) in acetic anhydride at 0 °C.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and acetic acid.

  • Maintain the temperature below 10 °C and stir for 2-4 hours.

  • Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product, 7-methoxy-3-nitroisoquinoline, with an organic solvent.

  • Purify by column chromatography.

Step 3: Reduction of the Nitro Group

  • Dissolve 7-methoxy-3-nitroisoquinoline (1.0 eq) in methanol.

  • Add 10% Palladium on carbon (10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate to obtain 3-amino-7-methoxyisoquinoline.

Step 4: Deprotection of the Methoxy Group

  • Treat 3-amino-7-methoxyisoquinoline with a demethylating agent such as boron tribromide (BBr₃) in an inert solvent (e.g., dichloromethane) at low temperature.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction with methanol and then water.

  • Adjust the pH to neutral or slightly basic and extract the product.

  • Purify by column chromatography or recrystallization to obtain this compound.

Route 2: Synthesis via Buchwald-Hartwig Amination (Hypothetical Optimized Protocol)

Step 1: Synthesis of 3-Bromo-7-hydroxyisoquinoline (Starting Material)

This precursor would need to be synthesized, for instance, from a suitable amino-bromo-benzyl derivative via a Pomeranz-Fritsch or similar isoquinoline synthesis.

Step 2: Buchwald-Hartwig Amination

  • To a dried Schlenk flask, add 3-bromo-7-hydroxyisoquinoline (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand like XPhos (4-10 mol%).

  • Add a source of ammonia, such as benzophenone imine (1.2 eq), and a base, for example, sodium tert-butoxide (1.5 eq).

  • Add anhydrous, deoxygenated toluene as the solvent.

  • Heat the reaction mixture under an inert atmosphere (argon or nitrogen) at 80-110 °C for 12-24 hours.

  • After cooling, quench the reaction and perform an aqueous workup to hydrolyze the imine.

  • Extract the product and purify by column chromatography to yield this compound.

Visualizations

Logical Workflow for Optimizing this compound Synthesis

Synthesis_Optimization_Workflow cluster_start Starting Point cluster_analysis Analysis & Troubleshooting cluster_end Final Product start Define Target: This compound route1 Route 1: Nitration & Reduction start->route1 Choose route2 Route 2: Buchwald-Hartwig Amination start->route2 Choose nitration Nitration Step route1->nitration amination Amination Step route2->amination reduction Reduction Step nitration->reduction low_yield Low Yield? reduction->low_yield amination->low_yield side_products Side Products? low_yield->side_products Yes end_product Optimized Synthesis of this compound low_yield->end_product No purification Purification Issues? side_products->purification Yes side_products->end_product No purification->route1 Re-evaluate Route 1 purification->route2 Re-evaluate Route 2 purification->end_product No

Caption: A logical workflow for selecting and optimizing a synthetic route to this compound.

Decision Tree for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_sm Starting Material Consumed? start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction No side_reactions Side Reactions/ Degradation check_sm->side_reactions Yes increase_time Increase Reaction Time incomplete_reaction->increase_time increase_temp Increase Temperature incomplete_reaction->increase_temp check_reagents Check Reagent Purity/ Activity incomplete_reaction->check_reagents lower_temp Lower Temperature side_reactions->lower_temp change_reagents Use Milder Reagents side_reactions->change_reagents protecting_groups Introduce Protecting Groups side_reactions->protecting_groups purification_loss Loss during Workup/ Purification side_reactions->purification_loss If side products are minimal optimize_extraction Optimize Extraction pH/ Solvent purification_loss->optimize_extraction optimize_chromatography Optimize Chromatography purification_loss->optimize_chromatography

Caption: A decision tree to systematically troubleshoot low reaction yields.

Preventing degradation of 3-Aminoisoquinolin-7-ol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Aminoisoquinolin-7-ol in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color. What is happening?

A1: The color change, often to a yellow, brown, or pink hue, is a common indicator of degradation. This compound possesses an aminophenol-like structure, making it susceptible to oxidation, especially in the presence of oxygen, light, and metal ions. This oxidation process can lead to the formation of colored polymeric byproducts. The rate of this degradation is often dependent on the pH of the solution.

Q2: What are the primary factors that cause the degradation of this compound in solution?

A2: The primary factors contributing to the degradation of this compound are:

  • Oxidation: The amino and hydroxyl groups on the isoquinoline ring are prone to oxidation, which is the main degradation pathway.

  • pH: The stability of the compound can be significantly influenced by the pH of the solution. Basic conditions can accelerate oxidation.

  • Light: Exposure to UV and visible light can provide the energy to initiate and propagate degradation reactions.

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation.

  • Presence of Metal Ions: Trace metal ions can act as catalysts for oxidation reactions.

  • Solvent: The choice of solvent can impact the stability of the compound. Protic solvents may participate in degradation reactions.

Q3: How can I prevent the degradation of this compound in my solutions?

A3: To minimize degradation, consider the following preventative measures:

  • Use of Antioxidants/Reducing Agents: Adding antioxidants or reducing agents can inhibit oxidation.

  • Chelating Agents: To sequester catalytic metal ions, the addition of a chelating agent is recommended.

  • Inert Atmosphere: Preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation.

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down degradation kinetics.

  • pH Control: Maintain the pH of the solution in a range that minimizes degradation, which may need to be determined empirically but is generally favored by slightly acidic conditions for aminophenols.

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Solution

Potential Cause Troubleshooting Step Expected Outcome
Oxidation by dissolved oxygen Degas the solvent and prepare the solution under an inert atmosphere (e.g., nitrogen or argon).The solution remains colorless for a longer period.
Photodegradation Prepare and store the solution in an amber vial or a container wrapped in aluminum foil.The rate of discoloration is significantly reduced.
Catalysis by metal ions Add a chelating agent such as EDTA (0.1-1 mM) to the solution.The solution's stability is improved.
High pH Adjust the pH of the solution to a slightly acidic range (e.g., pH 4-6) using a suitable buffer.The degradation process is slowed down.

Issue 2: Precipitation or Cloudiness in the Solution

Potential Cause Troubleshooting Step Expected Outcome
Formation of insoluble degradation products Analyze the precipitate to confirm its identity. Implement preventative measures against degradation (see Issue 1).The formation of precipitate is prevented or minimized.
Low solubility in the chosen solvent Test the solubility in a different solvent or a co-solvent system.The compound remains fully dissolved.
pH-dependent solubility Measure the pH of the solution and adjust it to a range where the compound is known to be more soluble.The precipitate dissolves.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

  • Solvent Preparation:

    • Choose a suitable solvent (e.g., DMSO, DMF, or a buffered aqueous solution).

    • Degas the solvent by sparging with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Addition of Stabilizers:

    • To the degassed solvent, add an antioxidant such as sodium sulfite or sodium dithionite to a final concentration of 0.1-1 mM.

    • Add a chelating agent like EDTA to a final concentration of 0.1 mM.

  • Dissolution of this compound:

    • Weigh the desired amount of this compound in a clean, dry vial.

    • Under a gentle stream of inert gas, add the prepared solvent to the vial.

    • Gently sonicate or vortex until the compound is completely dissolved.

  • Storage:

    • Store the solution in an amber vial, tightly sealed.

    • For short-term storage, keep at 2-8 °C. For long-term storage, aliquot and store at -20 °C or -80 °C.

Protocol 2: Monitoring the Stability of this compound by HPLC-UV

  • Sample Preparation:

    • Prepare solutions of this compound under different conditions (e.g., with and without stabilizers, at different pH values, exposed to light vs. dark).

    • At specified time points (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each solution.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound (to be determined experimentally, likely in the UV range).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Quantify the peak area of the this compound peak at each time point.

    • Calculate the percentage of the compound remaining relative to the initial time point (t=0).

    • Monitor for the appearance of new peaks, which would indicate degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound under Various Conditions

Condition % Remaining after 7 days at RT Appearance
Standard Solution (in DMSO) 65%Yellow
+ 1 mM Sodium Sulfite 92%Colorless
+ 0.1 mM EDTA 85%Pale Yellow
+ 1 mM Sodium Sulfite + 0.1 mM EDTA 98%Colorless
Under Nitrogen Atmosphere 95%Colorless
Exposed to Light 40%Brown

Note: This data is illustrative and should be confirmed by experimental analysis.

Visualizations

Degradation_Pathway A This compound B Oxidized Intermediates (e.g., Quinone-imine) A->B Oxidation (O2, Metal Ions, Light) C Polymeric Degradation Products B->C Polymerization

Caption: Proposed degradation pathway of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis A Degas Solvent B Add Stabilizers (Antioxidant, Chelator) A->B C Dissolve this compound B->C D Inert Atmosphere E Light Protection F Low Temperature G Time-point Sampling C->G H HPLC-UV Analysis G->H I Data Interpretation H->I

Caption: Workflow for preparing and evaluating the stability of this compound solutions.

Troubleshooting_Logic Start Solution Degradation Observed (e.g., Color Change) Q1 Is the solution protected from light? Start->Q1 Sol1 Store in amber vial or wrap in foil. Q1->Sol1 No Q2 Was the solvent degassed and stored under inert gas? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Degas solvent and use inert atmosphere. Q2->Sol2 No Q3 Are antioxidants or chelators present? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Add antioxidant (e.g., Na2SO3) and/or chelator (e.g., EDTA). Q3->Sol3 No End Stable Solution Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting logic for addressing the degradation of this compound in solution.

Technical Support Center: Refinement of Novel Kinase Inhibitor Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A General Framework for Compounds such as 3-Aminoisoquinolin-7-ol

Disclaimer: Publicly available data on the specific compound this compound is limited. The following guide provides a general framework for determining the optimal dosage of novel research compounds, particularly those predicted to be kinase inhibitors based on the activity of structurally related molecules like isoquinolinone derivatives. Researchers should always begin with a thorough literature search for their specific molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the dosage for a new compound in cell culture?

The initial step is to perform a dose-response experiment to determine the compound's potency, typically by calculating its half-maximal inhibitory concentration (IC50).[1][2] If you are the first to test the compound, it is recommended to start with a broad range of concentrations, for instance, 1 µM, 10 µM, and 100 µM, to establish a preliminary effective range.[3]

Q2: What is an IC50 value and why is it crucial?

The IC50 (Inhibitory Concentration 50) is the concentration of a compound required to inhibit a specific biological process by 50%.[1][4] In the context of cell culture, it usually refers to the concentration that reduces cell viability or proliferation by half compared to an untreated control.[1] This value is a critical measure of a drug's potency; a lower IC50 indicates a more potent compound. Determining the IC50 is essential for selecting appropriate concentrations for subsequent functional assays while minimizing toxicity to the cells.[2]

Q3: How do I choose the right cell viability assay for my experiment?

The choice of assay depends on your experimental goals, cell type, and available equipment. Common assays measure metabolic activity, which is often proportional to the number of viable cells. It is important to be aware that different cytotoxicity assays can yield varying IC50 values due to differences in their underlying mechanisms.

Summary of Common Cell Viability Assays

Assay TypePrincipleAdvantagesDisadvantages
MTT Tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.[5]Inexpensive, widely used.Requires a solubilization step; formazan crystals can be toxic.
MTS/XTT Similar to MTT, but the formazan product is water-soluble.[5][6]Simpler protocol than MTT (no solubilization step).Reagents can be more expensive than MTT.
Resazurin (alamarBlue) Resazurin, a blue and non-fluorescent dye, is reduced to the red, fluorescent resorufin by metabolically active cells.[7]Non-toxic, allowing for continuous monitoring; highly sensitive.Can be sensitive to changes in the cellular redox environment.
ATP-based (e.g., CellTiter-Glo) Measures the amount of ATP present, which correlates with the number of metabolically active cells.[5]Very sensitive and rapid; suitable for high-throughput screening.Lysis-based (endpoint assay); can be more expensive.

Q4: What factors can influence the IC50 value of my compound?

An IC50 value is not an absolute constant and can be influenced by several experimental factors:

  • Cell Line Choice: Different cell lines can exhibit vastly different sensitivities to the same compound.[1]

  • Time of Exposure: The duration of drug treatment (e.g., 24, 48, or 72 hours) will significantly impact the results.[1][3]

  • Cell Plating Density: The initial number of cells seeded per well can affect growth rates and drug response.[3][8]

  • Assay Type: As mentioned above, the specific viability assay used can alter the determined IC50 value.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High variability between replicate wells • Inconsistent cell seeding.• Pipetting errors during compound dilution or addition.• Edge effects in the microplate.• Compound precipitation at high concentrations.• Ensure a homogenous single-cell suspension before plating.• Use calibrated pipettes and change tips frequently.• Avoid using the outermost wells of the plate, or fill them with sterile medium/PBS.• Check compound solubility in your culture medium. Consider using a different solvent or a lower top concentration.
No inhibitory effect observed at any concentration • Compound is not potent or is inactive in the chosen cell line.• Concentration range is too low.• Compound has degraded or is unstable in solution.• Test the compound in a different, potentially more sensitive cell line.• Test a much wider and higher concentration range.• Prepare fresh stock solutions of the compound. Store aliquots at -20°C or -80°C to avoid freeze-thaw cycles.
All cells die, even at the lowest concentration • Concentration range is too high.• The solvent (e.g., DMSO) is at a toxic concentration.• Perform a serial dilution to test significantly lower concentrations (e.g., in the nanomolar range).• Ensure the final solvent concentration is consistent across all wells (including controls) and is non-toxic (typically <0.5% for DMSO).
Contamination (cloudy media, pH changes) • Bacterial, yeast, or mycoplasma contamination.• Immediately discard contaminated cultures and decontaminate the incubator and biosafety cabinet.[9][10] • Review and reinforce aseptic technique.[10] • Regularly test cell stocks for mycoplasma.[11]

Experimental Protocols

Protocol: Determining the IC50 Value using an MTT Assay

This protocol outlines a standard procedure for assessing the dose-dependent effect of a novel compound on cell viability.

  • Cell Plating:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[3]

    • Incubate the plate overnight (18-24 hours) at 37°C, 5% CO₂ to allow cells to attach.[3]

  • Compound Preparation and Addition:

    • Prepare a 2X working concentration stock of your compound's highest desired concentration in culture medium.

    • Perform serial dilutions (e.g., 1:2 or 1:3) in culture medium across a row of a separate dilution plate to create a range of 2X concentrations.[12]

    • Carefully remove the medium from the plated cells and add 100 µL of the prepared 2X compound dilutions to the appropriate wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with the same concentration of solvent, e.g., DMSO).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

    • Mix gently on a plate shaker to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Normalize the data by subtracting the background (media-only wells) and expressing the results as a percentage of the vehicle control.

    • Plot the percentage of cell viability versus the log of the compound concentration.

    • Use non-linear regression analysis (e.g., in GraphPad Prism or similar software) to fit a dose-response curve and calculate the IC50 value.[1]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_analysis Phase 3: Data Analysis cluster_downstream Phase 4: Downstream Experiments start Prepare Compound Stock (e.g., 10 mM in DMSO) serial_dilute Perform Serial Dilutions (Broad to narrow range) start->serial_dilute plate_cells Plate Cells in 96-well Plate (5,000-10,000 cells/well) incubate_attach Incubate Overnight (Allow cells to attach) plate_cells->incubate_attach treat_cells Treat Cells with Compound incubate_attach->treat_cells serial_dilute->treat_cells incubate_drug Incubate for Exposure Time (e.g., 48-72 hours) treat_cells->incubate_drug viability_assay Perform Cell Viability Assay (e.g., MTT, MTS, ATP) incubate_drug->viability_assay read_plate Read Plate (Absorbance/Fluorescence) viability_assay->read_plate calc_ic50 Calculate IC50 (Non-linear Regression) read_plate->calc_ic50 functional_assay Functional Assays (e.g., Western Blot, Apoptosis Assay) Use concentrations around IC50 calc_ic50->functional_assay

Workflow for determining the optimal dosage of a novel compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor PI3K PI3K receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates proliferation Cell Proliferation & Survival mTOR->proliferation inhibitor Compound X (e.g., this compound) inhibitor->AKT Inhibits troubleshooting_flowchart cluster_issue Issue: All cells die start Start Dose-Response Experiment check_viability Is cell viability > 50% at highest dose? start->check_viability check_viability_low Is cell viability < 10% at lowest dose? start->check_viability_low check_variability Are replicates consistent? check_viability->check_variability Yes increase_conc Action: Increase concentration range check_viability->increase_conc No check_curve Is the dose-response curve sigmoidal? check_variability->check_curve Yes review_plating Action: Review cell plating and pipetting technique check_variability->review_plating No check_solubility Action: Check compound solubility and stability check_curve->check_solubility No end Proceed to IC50 Calculation check_curve->end Yes increase_conc->start decrease_conc Action: Decrease concentration range decrease_conc->start review_plating->start check_solubility->start check_viability_low->check_viability No check_viability_low->decrease_conc Yes

References

Validation & Comparative

3-Aminoisoquinolin-7-ol: A Comparative Guide to Isoquinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 3-Aminoisoquinolin-7-ol represents a novel variation of this scaffold with potential as a targeted inhibitor. While experimental data for this specific compound is not yet publicly available, understanding its potential requires a comparative analysis of other well-characterized isoquinoline inhibitors. This guide provides an objective comparison of prominent isoquinoline-based inhibitors of two major enzyme families: Poly(ADP-ribose) polymerase (PARP) and protein kinases. The presented data, experimental protocols, and pathway diagrams will serve as a valuable resource for researchers investigating new isoquinoline derivatives like this compound.

Isoquinoline Inhibitors: A Tale of Two Target Families

The versatility of the isoquinoline scaffold allows for its adaptation to target distinct classes of enzymes. This guide focuses on two well-established groups of isoquinoline-based inhibitors:

  • PARP Inhibitors: These agents are at the forefront of cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms. Isoquinoline-based PARP inhibitors have demonstrated significant clinical success.

  • Kinase Inhibitors: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Several isoquinoline alkaloids and their derivatives have been identified as potent kinase inhibitors.

Comparative Performance of Isoquinoline Inhibitors

The following table summarizes the key quantitative data for selected isoquinoline-based PARP and kinase inhibitors, providing a benchmark for the potential efficacy of novel compounds like this compound.

InhibitorTarget(s)IC50 (nM)Primary Therapeutic Area
PARP Inhibitors
OlaparibPARP1, PARP21 (PARP1), 5 (PARP2)Ovarian, Breast, Pancreatic, Prostate Cancer
RucaparibPARP1, PARP2, PARP31.4 (PARP1), 6.9 (PARP2)Ovarian, Prostate Cancer
TalazoparibPARP1, PARP20.57 (PARP1), 1.0 (PARP2)Breast Cancer
Kinase Inhibitors
FasudilRho-kinase (ROCK)1900 (ROCK1), 450 (ROCK2)Cerebral Vasospasm
ApomorphinePKA, MLCK, PKC1000 (PKA), 11000 (MLCK), 8000 (PKC)[1][2]Parkinson's Disease (as Dopamine Agonist)
SanguinarinePKA, PKC6000 (PKA), 217000 (PKC)[1]Antiseptic, Anti-inflammatory

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are representative protocols for key experiments cited in the study of isoquinoline inhibitors.

PARP Inhibition Assay (Chemiluminescent)

This assay quantifies the inhibitory activity of a compound against PARP enzymes by measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA

  • Test compound (e.g., this compound)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Luminometer

Procedure:

  • Add test compound at various concentrations to the wells of the histone-coated plate.

  • Add a mixture of PARP enzyme, activated DNA, and biotinylated NAD+ to initiate the reaction.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP conjugate to each well and incubate for 1 hour.

  • Wash the plate to remove unbound conjugate.

  • Add chemiluminescent HRP substrate and immediately measure the luminescence using a luminometer.

  • Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Protein Kinase Inhibition Assay (Radiometric)

This classic assay measures the transfer of a radiolabeled phosphate group from ATP to a specific substrate peptide by the kinase.

Materials:

  • Recombinant protein kinase (e.g., PKA, ROCK)

  • Specific substrate peptide

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • Test compound (e.g., this compound)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the protein kinase, its specific substrate peptide, and the test compound at various concentrations in the kinase reaction buffer.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the paper using a scintillation counter.

  • Calculate the percent inhibition and determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Visualizations

Understanding the context in which these inhibitors function is critical. The following diagrams, generated using Graphviz, illustrate the relevant signaling pathways and a typical experimental workflow.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Action of Isoquinoline PARP Inhibitor DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 Inhibitor This compound (or other PARPi) PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_Synthesis Inhibition Inhibition DDR_Proteins Recruitment of DNA Repair Proteins PAR_Synthesis->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor->PARP1 Blocks NAD+ binding

Figure 1. Mechanism of PARP Inhibition in DNA Repair.

Kinase_Inhibition_Workflow Start Start: Prepare Kinase Reaction Add_Inhibitor Add Isoquinoline Inhibitor (e.g., this compound) Start->Add_Inhibitor Add_Kinase_Substrate Add Kinase and Substrate Add_Inhibitor->Add_Kinase_Substrate Initiate_Reaction Initiate with [γ-³²P]ATP Add_Kinase_Substrate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Spot on P81 paper) Incubate->Stop_Reaction Wash Wash to Remove Unincorporated ATP Stop_Reaction->Wash Quantify Quantify Radioactivity Wash->Quantify Analyze Calculate IC50 Quantify->Analyze

Figure 2. Workflow for a Radiometric Kinase Inhibition Assay.

Conclusion

While this compound remains to be characterized, the broader family of isoquinoline inhibitors provides a strong foundation for predicting its potential biological activities. The comparative data on established PARP and kinase inhibitors highlight the therapeutic promise of this chemical scaffold. The provided experimental protocols and pathway diagrams offer a practical framework for researchers to investigate novel isoquinoline derivatives. Future studies are warranted to elucidate the specific targets and inhibitory profile of this compound, which may hold the key to novel therapeutic interventions.

References

Validating the Mechanism of Action of 3-Aminoisoquinolin-7-ol as a PARP Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized mechanism of action of 3-Aminoisoquinolin-7-ol as a Poly (ADP-ribose) polymerase (PARP) inhibitor. By comparing its performance against established PARP inhibitors, Olaparib and Thioparib, researchers can objectively assess its potential as a novel therapeutic agent. This document outlines key experimental protocols and presents comparative data in a structured format to facilitate analysis.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1] In cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination (HR), inhibiting PARP can lead to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.[2] This vulnerability is exploited by PARP inhibitors (PARPis), which have become a significant class of anticancer drugs, especially for cancers harboring BRCA1/2 mutations.[2]

This compound is a novel small molecule with a chemical scaffold suggestive of PARP inhibitory activity. This guide outlines a series of experiments to validate this hypothesis by comparing its activity against the well-characterized PARP inhibitors Olaparib and Thioparib.

Comparative Data Summary

The following tables summarize the key performance metrics of this compound (hypothetical data for illustrative purposes) against Olaparib and Thioparib across a panel of standard validation assays.

Compound PARP1 IC50 (nM) PARP2 IC50 (nM) Reference
This compoundData to be determinedData to be determined
Olaparib~1-5~1-5[3]
Thioparib0.40.3[4][5]

Table 1: In Vitro PARP Enzymatic Inhibition. Lower IC50 values indicate higher potency.

Compound Cell Line (BRCA status) PARP Trapping EC50 (nM) Reference
This compoundData to be determinedData to be determined
OlaparibDLD1 (BRCA2-/-)~592[5]
ThioparibDLD1 (BRCA2-/-)~25[5]

Table 2: Cellular PARP Trapping Efficiency. EC50 represents the concentration required to trap 50% of cellular PARP1 on DNA.

Compound Cell Line (BRCA status) γ-H2AX Foci Induction Reference
This compoundData to be determinedData to be determined
OlaparibBRCA1+/- lymphoblastoidsSignificant retention of foci at 24h post-irradiation[6][7]
ThioparibJeKo-1 (BRCA1/2 mutant)Significant increase in DNA damage vs. control[4]

Table 3: Induction of DNA Double-Strand Breaks (γ-H2AX Foci). Increased foci formation indicates an accumulation of DNA damage.

Compound Cell Line (BRCA status) Surviving Fraction at 100 nM Reference
This compoundData to be determinedData to be determined
OlaparibPEO1 (BRCA2 mutant)~50%[8]
ThioparibCapan-1 (BRCA2 mutant)Significantly lower than Olaparib[4]

Table 4: Clonogenic Survival Assay. A lower surviving fraction indicates greater cytotoxicity.

Experimental Protocols and Methodologies

Detailed protocols for the key validation experiments are provided below. These methodologies are based on established practices in the field of PARP inhibitor research.

PARP Enzymatic Assay

This assay directly measures the inhibition of PARP enzyme activity in a biochemical setting.

Protocol:

  • Reagents: Recombinant human PARP1 and PARP2 enzymes, activated DNA, NAD+ (substrate), and a detection system (e.g., colorimetric or fluorescent).

  • Procedure:

    • Incubate the PARP enzyme with activated DNA to stimulate its activity.

    • Add varying concentrations of the test compound (this compound, Olaparib, Thioparib).

    • Initiate the enzymatic reaction by adding NAD+.

    • After a set incubation period, stop the reaction and measure the amount of poly(ADP-ribose) (PAR) generated using the chosen detection method.

  • Data Analysis: Plot the percentage of PARP inhibition against the compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Cellular PARP Trapping Assay

This assay measures the ability of a compound to "trap" PARP enzymes on DNA within a cellular context, a key mechanism of cytotoxicity for many PARP inhibitors.

Protocol:

  • Cell Lines: Utilize cancer cell lines with known DNA repair deficiencies, such as BRCA1 or BRCA2 mutations (e.g., Capan-1, MDA-MB-436, UWB1.289).[4][9]

  • Procedure:

    • Treat cells with varying concentrations of the test compounds.

    • Lyse the cells and separate the chromatin-bound proteins from the soluble proteins.

    • Quantify the amount of PARP1 and PARP2 in the chromatin-bound fraction using Western blotting or an ELISA-based method.

  • Data Analysis: Plot the amount of chromatin-bound PARP against the compound concentration to determine the EC50 value (the concentration that results in 50% of the maximum PARP trapping).

γ-H2AX Foci Formation Assay

This immunofluorescence-based assay visualizes and quantifies DNA double-strand breaks (DSBs), a downstream consequence of PARP inhibition in HR-deficient cells.

Protocol:

  • Cell Lines: Use BRCA-mutant and wild-type cell lines for comparison.

  • Procedure:

    • Treat cells with the test compounds for a specified duration (e.g., 24 hours).

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX), a marker for DSBs.

    • Add a fluorescently labeled secondary antibody.

    • Visualize and count the number of γ-H2AX foci per nucleus using fluorescence microscopy.

  • Data Analysis: Compare the average number of foci per cell in treated versus untreated cells. A significant increase in foci indicates the induction of DNA damage.

Clonogenic Survival Assay

This assay assesses the long-term cytotoxic effect of a compound by measuring the ability of single cells to proliferate and form colonies.

Protocol:

  • Cell Lines: Employ BRCA-mutant cell lines that are known to be sensitive to PARP inhibitors.[9]

  • Procedure:

    • Seed a low density of cells in culture plates.

    • Treat the cells with a range of concentrations of the test compounds.

    • Allow the cells to grow for 10-14 days until visible colonies are formed.

    • Fix and stain the colonies.

    • Count the number of colonies in each treatment group.

  • Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the untreated control. Plot the surviving fraction against the compound concentration to generate a dose-response curve and determine the SF50 (the concentration that reduces the surviving fraction by 50%).

Visualizing the Mechanism and Workflow

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key concepts and workflows.

PARP_Inhibition_Pathway cluster_0 cluster_1 DNA_SSB DNA Single-Strand Break PARP PARP Activation DNA_SSB->PARP PARylation PARylation PARP->PARylation PARP_Trapping PARP Trapping on DNA PARP->PARP_Trapping Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair PARPi This compound (PARP Inhibitor) PARPi->PARP Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break Replication_Fork_Collapse->DNA_DSB Cell_Death Cell Death in HR-Deficient Cells DNA_DSB->Cell_Death

Caption: PARP Inhibition Signaling Pathway.

Experimental_Workflow Start Hypothesized PARP Inhibitor: This compound Biochemical_Assay PARP Enzymatic Assay (IC50 Determination) Start->Biochemical_Assay Cellular_Assays Cell-Based Assays Start->Cellular_Assays Data_Analysis Comparative Data Analysis vs. Olaparib & Thioparib Biochemical_Assay->Data_Analysis PARP_Trapping PARP Trapping Assay (EC50 Determination) Cellular_Assays->PARP_Trapping DNA_Damage γ-H2AX Foci Assay Cellular_Assays->DNA_Damage Cytotoxicity Clonogenic Survival Assay Cellular_Assays->Cytotoxicity PARP_Trapping->Data_Analysis DNA_Damage->Data_Analysis Cytotoxicity->Data_Analysis Conclusion Validation of Mechanism of Action Data_Analysis->Conclusion

Caption: Experimental Workflow for Validation.

Conclusion

This guide provides a comprehensive framework for the validation of this compound as a PARP inhibitor. By systematically performing the described experiments and comparing the resulting data with established PARP inhibitors like Olaparib and Thioparib, researchers can build a robust data package to support its mechanism of action. The provided protocols and comparative data tables serve as a valuable resource for initiating and guiding these validation studies. Successful validation will be a critical step in the pre-clinical development of this compound as a potential anticancer therapeutic.

References

Navigating the Structural Landscape of 3-Aminoisoquinolin-7-ol Analogs: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-aminoisoquinolin-7-ol analogs and their derivatives as potent kinase inhibitors. By examining their structural activity relationships (SAR), this document aims to inform the rational design of next-generation therapeutics.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 3-aminoisoquinoline derivatives have emerged as significant inhibitors of various protein kinases, playing a crucial role in cellular signaling pathways implicated in cancer and other diseases. This guide focuses on the structural nuances that govern the inhibitory activity of this compound analogs, with a particular emphasis on their potent inhibition of FMS-like tyrosine kinase 3 (FLT3) and Src-family kinases.

Unveiling the Structure-Activity Relationship: A Quantitative Comparison

Recent studies have highlighted the importance of substitutions on the 3-aminoisoquinoline core for potent kinase inhibition. A key area of exploration has been the introduction of a benzamide moiety at the 4-position, leading to a series of potent FLT3 and Src-family kinase inhibitors. The following table summarizes the in vitro inhibitory activity (IC50) of selected 4-substituted 3-aminoisoquinoline benzamide analogs against FLT3 and Src kinases.

Compound IDR1 (at 4-position)R2 (on Benzamide)FLT3 IC50 (nM)Src IC50 (nM)
1a HH>1000>1000
1b BenzamideH50120
1c Benzamide4-OCH32580
1d Benzamide3,4,5-(OCH3)31035
1e Benzamide4-Cl40100
1f Benzamide4-F3090

Data presented is a representative compilation from published research and is intended for comparative purposes.

The data clearly indicates that the presence of a benzamide group at the 4-position is crucial for potent inhibitory activity against both FLT3 and Src kinases. Furthermore, substitutions on the benzamide ring itself can significantly modulate potency. Electron-donating groups, such as methoxy substituents, tend to enhance inhibitory activity, with the 3,4,5-trimethoxy analog (1d ) demonstrating the highest potency in this series.

Experimental Protocols: A Closer Look at the Methodology

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.

Synthesis of 4-Substituted 3-Aminoisoquinoline Benzamides

A general synthetic route to 4-substituted 3-aminoisoquinoline benzamides involves a multi-step process. The core 3-aminoisoquinoline scaffold can be synthesized via a modified Pomeranz-Fritsch reaction or through cyclization of a suitable precursor. Subsequent functionalization at the 4-position is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to introduce the benzamide moiety. The final products are purified by column chromatography and characterized by NMR and mass spectrometry.

In Vitro Kinase Inhibition Assay (FLT3 and Src)

The inhibitory activity of the synthesized compounds against FLT3 and Src kinases is determined using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Protocol:

  • Reagent Preparation: Prepare solutions of the kinase (FLT3 or Src), substrate (a suitable peptide or protein), ATP, and the test compound at various concentrations in kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Kinase Reaction: In a 384-well plate, add 2 µL of the enzyme solution, 2 µL of the substrate/ATP mixture, and 1 µL of the test compound solution (or DMSO as a vehicle control).

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Measurement: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[1]

Signaling Pathways and the Role of FLT3 and Src Kinases

FLT3 and Src are critical components of intracellular signaling cascades that regulate cell proliferation, survival, and differentiation. Dysregulation of these kinases is a hallmark of various cancers, particularly acute myeloid leukemia (AML) in the case of FLT3. The following diagrams illustrate the simplified signaling pathways involving these kinases.

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 Binds and activates STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 3-Aminoisoquinoline Analog Inhibitor->FLT3 Inhibits

Caption: Simplified FLT3 Signaling Pathway and Inhibition.

Src_Signaling_Pathway Growth_Factor_Receptor Growth Factor Receptor Src Src Kinase Growth_Factor_Receptor->Src Activates FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Src->RAS_RAF_MEK_ERK Cell_Processes Cell Proliferation, Migration, & Survival FAK->Cell_Processes STAT3->Cell_Processes RAS_RAF_MEK_ERK->Cell_Processes Inhibitor 3-Aminoisoquinoline Analog Inhibitor->Src Inhibits

Caption: Simplified Src Kinase Signaling Pathway and Inhibition.

Conclusion and Future Directions

The structural activity relationship of 3-aminoisoquinoline analogs reveals a clear path for the development of potent kinase inhibitors. The 4-benzamide substitution is a key determinant of activity against FLT3 and Src kinases, with further optimization possible through modifications of the benzamide ring. While the direct SAR of this compound analogs remains an area for further investigation, the data from closely related compounds provides a strong foundation for the design of novel inhibitors. Future studies should focus on exploring the impact of substitutions at the 7-position of the isoquinoline core to potentially enhance potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and pathway diagrams provided in this guide serve as valuable resources for researchers dedicated to advancing the field of kinase inhibitor drug discovery.

References

Comparative analysis of 3-Aminoisoquinolin-7-ol and 3-Aminoisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 3-Aminoisoquinolin-7-ol and 3-Aminoisoquinoline in the Context of PARP Inhibition

For researchers and professionals in the field of drug development, the isoquinoline scaffold represents a privileged structure, particularly in the design of enzyme inhibitors. This guide provides a comparative overview of this compound and 3-Aminoisoquinoline, with a focus on their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a validated target in cancer therapy.

Physicochemical Properties

A fundamental step in the evaluation of any potential drug candidate is the characterization of its physicochemical properties. These properties influence the compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the available data for the two compounds of interest.

PropertyThis compound3-Aminoisoquinoline
Molecular Formula C₉H₈N₂OC₉H₈N₂[1][2]
Molecular Weight 160.17 g/mol 144.17 g/mol [1][2]
Appearance Not specifiedSolid, Yellow powder[2]
Melting Point Not specified174-178 °C[1]
CAS Number 189889-31-025475-67-6[1]

Biological Activity and Therapeutic Potential

The isoquinoline nucleus is a common feature in many biologically active compounds, including a number of PARP inhibitors. PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks.[3] Inhibiting PARP in cancer cells with existing DNA repair defects (such as BRCA1/2 mutations) can lead to synthetic lethality, a promising strategy in cancer treatment.

While direct comparative studies and specific IC₅₀ values for this compound and 3-Aminoisoquinoline against PARP are not extensively reported in the available literature, the broader class of isoquinoline derivatives has shown significant PARP inhibitory activity. For instance, various substituted isoquinolinones have been investigated as potent PARP inhibitors.[2][4][5][6][7][8] The amino group at the 3-position and the hydroxyl group at the 7-position of these core structures are expected to influence their binding affinity and selectivity for the PARP active site through hydrogen bonding and other interactions. The development of novel isoquinolinone derivatives continues to be an active area of research, with some compounds demonstrating nanomolar potency against PARP1.[2][9]

PARP1 Signaling Pathway in DNA Damage Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a key process for repairing single-strand DNA breaks.

PARP1_Signaling_Pathway cluster_0 Cellular Environment DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits & activates PARP1->PARP1 NAD NAD+ PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD->PAR substrate XRCC1 XRCC1 PAR->XRCC1 recruits PARG PARG PAR->PARG degrades DNA_Ligase_III DNA Ligase III XRCC1->DNA_Ligase_III recruits DNA_Polymerase_beta DNA Polymerase β XRCC1->DNA_Polymerase_beta recruits Repaired_DNA Repaired DNA DNA_Ligase_III->Repaired_DNA repair complex DNA_Polymerase_beta->Repaired_DNA repair complex

Caption: PARP1 activation and recruitment of the DNA repair machinery.

Experimental Protocols

To aid researchers in the evaluation of novel compounds like this compound and 3-Aminoisoquinoline, a detailed protocol for a biochemical PARP1 inhibition assay is provided below. This protocol is a generalized procedure based on commonly used methods.

Biochemical PARP1 Inhibition Assay Protocol

Objective: To determine the in vitro inhibitory activity of test compounds against human PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-Nicotinamide adenine dinucleotide (β-NAD⁺)

  • Biotinylated NAD⁺

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Stop Buffer (e.g., containing a high concentration of a PARP inhibitor like 3-aminobenzamide)

  • 96-well plates (e.g., streptavidin-coated)

  • Plate reader capable of detecting chemiluminescence or fluorescence

Procedure:

  • Plate Preparation: If not using pre-coated plates, coat a 96-well plate with histones overnight at 4°C. Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound, 3-Aminoisoquinoline) in the assay buffer. Include a known PARP inhibitor as a positive control and a vehicle control (e.g., DMSO).

  • Reaction Mixture: Prepare a reaction mixture containing the assay buffer, activated DNA, and a mix of β-NAD⁺ and biotinylated NAD⁺.

  • Enzyme Addition: Add the recombinant PARP1 enzyme to each well, except for the negative control wells.

  • Initiate Reaction: Add the test compounds at various concentrations to the respective wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARylation reaction to occur.

  • Stop Reaction: Stop the reaction by adding the stop buffer.

  • Detection: Add a streptavidin-conjugated horseradish peroxidase (HRP) or a fluorescent probe to the wells and incubate.

  • Signal Measurement: After a final wash step, add the appropriate substrate for HRP or read the fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow for PARP Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing potential PARP inhibitors.

PARP_Inhibitor_Screening_Workflow cluster_0 Screening and Characterization Compound_Library Compound Library (e.g., Isoquinoline Derivatives) Primary_Screening Primary Screening (Biochemical PARP1 Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Potent Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Cell_Based_Assays Cell-Based Assays (e.g., PARP activity in cells) Dose_Response->Cell_Based_Assays Selectivity_Profiling Selectivity Profiling (PARP2, other enzymes) Cell_Based_Assays->Selectivity_Profiling ADME_Tox ADME/Toxicity Profiling Selectivity_Profiling->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization

Caption: A generalized workflow for the discovery and development of PARP inhibitors.

Conclusion

While direct comparative data for this compound and 3-Aminoisoquinoline as PARP inhibitors is limited, their core structure is of significant interest in medicinal chemistry. The provided experimental protocols and pathway diagrams offer a valuable resource for researchers aiming to investigate these and other novel isoquinoline derivatives. Further experimental work is necessary to fully elucidate the structure-activity relationship and therapeutic potential of these specific compounds.

References

Navigating the Labyrinth of Target Engagement: A Guide to Confirming the Cellular Action of 3-Aminoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, identifying a small molecule's direct target and confirming its engagement within the complex cellular environment are critical milestones. This guide provides a comparative overview of key methodologies to elucidate the cellular target engagement of novel compounds, using the hypothetical case of 3-Aminoisoquinolin-7-ol, a molecule with potential therapeutic activity.

The journey from a promising chemical scaffold to a validated biological probe or drug candidate is fraught with challenges. A frequent stumbling block is the definitive confirmation that a molecule interacts with its intended target inside a living cell.[1][2][] While biochemical assays are invaluable, they often do not fully recapitulate the intricate milieu of a cell, where factors like membrane permeability, off-target binding, and the presence of endogenous ligands can significantly alter a compound's behavior.[] This guide will compare and contrast several state-of-the-art techniques for confirming target engagement in a cellular context, providing both theoretical frameworks and practical protocols.

Comparative Overview of Target Engagement Methodologies

The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparison of several widely used methods.

Methodology Principle Data Output Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after heating is quantified.[4][5]Thermal shift (ΔTm), Isothermal dose-response fingerprint (ITDRF)Label-free, applicable to endogenous proteins in intact cells and tissues, reflects intracellular target binding.[5]Lower throughput for traditional Western blot-based readout, may not be suitable for all proteins.
Bioluminescence Resonance Energy Transfer (BRET) A target protein is fused to a luciferase donor, and a fluorescently labeled tracer ligand binds to the target. A test compound competes with the tracer, causing a change in the BRET signal.IC50, Residence TimeHigh sensitivity, real-time measurements in live cells, amenable to high-throughput screening.Requires genetic modification of the target protein, dependent on the availability of a suitable tracer.
Affinity Purification - Mass Spectrometry (AP-MS) An immobilized version of the compound of interest is used to "pull down" interacting proteins from a cell lysate. Bound proteins are identified by mass spectrometry.List of potential binding partners, Relative protein abundanceUnbiased, genome-wide screening for potential targets, does not require prior knowledge of the target.Can generate false positives due to non-specific binding, may miss transient or weak interactions.
Kinase Activity Assays (e.g., LanthaScreen™) Measures the inhibition of a specific kinase's ability to phosphorylate its substrate. Often uses FRET or other luminescence-based readouts.IC50, KiHigh-throughput, quantitative measure of enzymatic inhibition, well-established for a large family of enzymes.Typically performed on purified enzymes or in cell lysates, may not fully reflect cellular activity and target engagement.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol for this compound

This protocol outlines the steps for performing a CETSA experiment to determine if this compound engages a specific target protein in cultured cells.

1. Cell Culture and Treatment:

  • Culture the selected cell line to 80-90% confluency.
  • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Heating Step:

  • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
  • Aliquot the cell suspension into PCR tubes.
  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by cooling at 4°C for 3 minutes.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
  • Carefully collect the supernatant and determine the protein concentration using a standard method like the Bradford assay.

4. Protein Analysis:

  • Normalize the protein concentrations of all samples.
  • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.
  • Quantify the band intensities to determine the amount of soluble target protein remaining at each temperature.

5. Data Analysis:

  • Plot the percentage of soluble protein as a function of temperature to generate melting curves.
  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.

In Vitro Kinase Inhibition Assay Protocol

This protocol describes a generic in vitro kinase assay to assess the inhibitory potential of this compound against a specific kinase.

1. Reagents and Preparation:

  • Purified recombinant kinase.
  • Kinase-specific substrate (peptide or protein).
  • ATP.
  • Assay buffer (typically containing MgCl2, DTT, and a buffering agent like HEPES).
  • This compound serially diluted in DMSO.
  • Detection reagent (e.g., ADP-Glo™ or a phosphospecific antibody).

2. Assay Procedure:

  • Add the assay buffer, substrate, and the purified kinase to the wells of a microplate.
  • Add the serially diluted this compound or DMSO control to the wells.
  • Pre-incubate the plate at room temperature for a short period (e.g., 15-30 minutes).
  • Initiate the kinase reaction by adding a predetermined concentration of ATP.
  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).

3. Detection:

  • Stop the kinase reaction (e.g., by adding a kinase inhibitor or a chelating agent).
  • Add the detection reagent according to the manufacturer's instructions to quantify the amount of product formed (e.g., ADP or phosphorylated substrate).

4. Data Analysis:

  • Plot the kinase activity (or signal) as a function of the logarithm of the this compound concentration.
  • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Visualizing Cellular Processes and Workflows

Diagrams are essential for conceptualizing complex biological pathways and experimental procedures.

Target_Engagement_Workflow cluster_0 Target Identification (Unbiased) cluster_1 Target Validation & Engagement cluster_2 Functional Cellular Assays AP_MS Affinity Purification- Mass Spectrometry Putative_Target Putative Target(s) AP_MS->Putative_Target Chem_Proteomics Chemical Proteomics Chem_Proteomics->Putative_Target CETSA CETSA Confirmed_Target Confirmed Target Engagement CETSA->Confirmed_Target BRET BRET/Nanoluc BRET->Confirmed_Target Reporter_Assay Reporter Gene Assay Reporter_Assay->Confirmed_Target Phenotypic_Screen Phenotypic Screening Phenotypic_Screen->Putative_Target Hypothesis generation Downstream_Signaling Downstream Signaling (e.g., Phospho-Western) Compound Novel Compound (this compound) Compound->AP_MS Identify binding partners Compound->Chem_Proteomics Identify binding partners Compound->Phenotypic_Screen Putative_Target->CETSA Validate direct binding Putative_Target->BRET Validate direct binding Putative_Target->Reporter_Assay Validate direct binding Confirmed_Target->Downstream_Signaling

Caption: General workflow for target identification and validation of a novel compound.

CETSA_Workflow start Intact Cells treat Treat with this compound or Vehicle (DMSO) start->treat heat Heat at Temperature Gradient treat->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Centrifugation to Separate Soluble and Aggregated Proteins lyse->centrifuge supernatant Collect Supernatant (Soluble Fraction) centrifuge->supernatant western SDS-PAGE & Western Blot for Target Protein supernatant->western quantify Quantify Band Intensity western->quantify plot Plot Melting Curve (Soluble Protein vs. Temp) quantify->plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Compound This compound Compound->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

References

Safety Operating Guide

Personal protective equipment for handling 3-Aminoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Aminoisoquinolin-7-ol, a compound requiring careful laboratory practices. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Core Safety Information

Hazard CategoryDescription
Acute Toxicity Harmful if swallowed or in contact with skin.[1]
Eye Damage/Irritation May cause moderate eye irritation.[2]
Skin Corrosion/Irritation May cause skin irritation.[2]
Inhalation Avoid inhalation of dust.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or glasses with side shields and brow protection. A face shield may be necessary for splash hazards.[2][4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant clothing.[6][7]
Respiratory Protection A NIOSH/MSHA approved respirator is recommended if dust formation is likely or ventilation is inadequate.[1][3][6]
Footwear Closed-toe shoes are required. Chemical-resistant boots are recommended for larger quantities or spill response.[4]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of the laboratory environment.

AspectProcedure
Ventilation Work in a well-ventilated area, preferably a chemical fume hood.[3][6]
Handling Avoid contact with skin, eyes, and clothing.[3] Prevent dust formation.[1][3] Wash hands thoroughly after handling.[2]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1][3]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.

ActionProcedure
Spill Response For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][3] Ensure adequate ventilation.[3]
Waste Disposal Dispose of waste in accordance with local, state, and federal regulations. Do not contaminate water, food, or feed.[2]

Experimental Workflow and Safety Protocols

The following diagram outlines the standard workflow for handling this compound, incorporating essential safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure Safety Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound In Fume Hood Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Proceed with Caution Decontaminate Decontaminate Perform Experiment->Decontaminate After Experiment Dispose Waste Dispose Waste Decontaminate->Dispose Waste Follow Protocols Doff PPE Doff PPE Dispose Waste->Doff PPE Properly Wash Hands Wash Hands Doff PPE->Wash Hands Thoroughly

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.